Technical Documentation Center

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
  • CAS: 74420-43-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, a heterocyclic compound of significant interest within the field of medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, and for guiding formulation and development strategies. While specific experimental data for this particular hydrobromide salt is limited in publicly accessible literature, this guide synthesizes available information for the parent compound and related structures, and outlines the established methodologies for determining these critical parameters.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered substantial attention from the pharmaceutical and agrochemical industries. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds contribute to its ability to interact with a wide array of biological targets.[4][5] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (sedative) feature this core structure, highlighting its therapeutic potential.[2] The diverse pharmacological activities associated with imidazo[1,2-a]pyridine derivatives include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][6]

The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the imidazo[1,2-a]pyridine scaffold, and its subsequent formulation as a hydrobromide salt, are strategic modifications aimed at modulating the compound's properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions, while the methyl group can affect steric and electronic properties. The formation of a hydrobromide salt is a common strategy to enhance aqueous solubility and improve the handling of a basic compound.[7] A thorough characterization of the resulting physicochemical properties is therefore a critical step in the evaluation of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide as a potential drug candidate.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Chemical Structure

The structure of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide consists of the parent heterocyclic ring system with a bromine substituent at position 5 and a methyl group at position 3. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms, typically the more basic N1 of the imidazole ring, by hydrobromic acid.

Caption: Chemical structure of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide.

Molecular Formula and Weight

The molecular and structural properties of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide are summarized in the table below.

PropertyValueSource
Chemical Name 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide[8]
CAS Number 74420-43-2[8]
Molecular Formula C₈H₈Br₂N₂
Molecular Weight 291.97 g/mol [8]
Canonical SMILES CC1=CN2C(=CC=C(Br)C2=N1)Br[8]
InChI Key LGYNQHZVIJNUIX-UHFFFAOYSA-N[8]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical Appearance

The physical form of a compound is an important initial characterization. For the free base, 5-Bromo-3-methylimidazo-[1,2-a]pyridine, it is described as a solid. The hydrobromide salt is also expected to be a solid, likely crystalline, at room temperature.[9]

Melting Point

The melting point is a key indicator of purity and is influenced by the crystal lattice energy. While no specific experimental melting point for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is readily available in the literature, related pyridine hydrobromide salts exhibit melting points in the range of 128-136 °C.[10]

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate, typically with a rapid ramp to near the expected melting point, followed by a slower ramp (1-2 °C/min) to allow for accurate observation.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility

Solubility, particularly aqueous solubility, is a critical factor for oral bioavailability. The hydrobromide salt form of a basic compound like 5-Bromo-3-methylimidazo-[1,2-a]pyridine is expected to have significantly higher aqueous solubility than the free base.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

This method determines the thermodynamic equilibrium solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Acidity (pKa)

The pKa value dictates the extent of ionization of a compound at a given pH. For a basic compound like 5-Bromo-3-methylimidazo-[1,2-a]pyridine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated form). The pKa of the imidazo[1,2-a]pyridine nitrogen is crucial for its interaction with biological targets and for its absorption and distribution. The pKa of a related imidazo[1,2-a]pyridine derivative was found to be 9.3.[11]

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a widely used and accurate method for determining pKa values.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

G cluster_0 Potentiometric Titration Workflow A Calibrate pH meter B Prepare analyte solution A->B C Titrate with standardized acid/base B->C D Record pH vs. volume C->D E Plot titration curve D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system and a singlet for the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the fused ring system. For related imidazo[1,2-a]pyridines, aromatic protons typically resonate in the range of δ 6.5-9.5 ppm.[1][12][13] The methyl protons would likely appear as a singlet around δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine ring are characteristic of aromatic and heteroaromatic systems, typically appearing in the range of δ 110-160 ppm.[1][12][13] The methyl carbon would resonate at a higher field, likely around δ 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide would be expected to show characteristic absorption bands for:

  • N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ corresponding to the protonated amine (N-H⁺) of the hydrobromide salt.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=N and C=C stretching: These vibrations within the aromatic ring system are expected in the 1400-1650 cm⁻¹ region.[14][15]

  • C-Br stretching: This would likely appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. Fragmentation patterns can also provide valuable structural information.[16]

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure data for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide has been found in the public domain, studies on related imidazo[1,2-a]pyridine derivatives have revealed that the fused ring system is essentially planar.[15][17][18] The crystal packing is typically stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking.[17][18]

Conclusion

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide belongs to a class of compounds with significant therapeutic potential. A comprehensive understanding of its physicochemical properties is fundamental to its development as a drug candidate. This guide has outlined the key physicochemical parameters and the standard experimental methodologies for their determination. While specific experimental data for this compound is not extensively available, the provided information on related structures and detailed protocols serves as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize this promising molecule.

References

  • 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide; CAS Number: 74420-43-2. Sigma-Aldrich.
  • Supplementary Materials - The Royal Society of Chemistry.
  • 5-BROMO-3-METHYLIMIDAZO[1,2-a]PYRIDINE HYDROBROMIDE | 74420-43-2. AA BLOCKS, INC.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • 74420-43-2|5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide. BLD Pharm.
  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evalu
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. December 13, 2023.
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. The Royal Society of Chemistry.
  • 2089315-51-3|5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide. BLDpharm.
  • 3-Bromo-8-methyl-imidazo[1,2-a]pyridine. Sigma-Aldrich.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • 5-Bromo-3-methylimidazo[1,2-a]pyridine. Sigma-Aldrich.
  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). PMC.
  • SAFETY D
  • SAFETY DATA SHEET - ThermoFisher. September 22, 2025.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • SAFETY DATA SHEET - Fisher Scientific. December 24, 2025.
  • SAFETY D
  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts.
  • (PDF) 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
  • 2-Bromanyl-6-nitro-imidazo[1,2-a]pyridine - Optional[MS (GC)] - Spectrum - SpectraBase.
  • 3-BroMo-5-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde. NextSDS.
  • 2-(BROMOMETHYL)-IMIDAZO[1,2-A]PYRIDINE | 125040-55-3. ChemicalBook. May 4, 2023.
  • (a) Mass spectrum and (b) fragmentation pattern of complex-I.
  • 8-Bromo-6-methylimidazo[1,2-a]pyridine | CAS 136117-93-6. SCBT.
  • 5-Bromo-AMT AC - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Structure of imidazo[1,2‐a]pyridine.
  • Pyridine hydrobromide Safety D
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. November 14, 2024.
  • Independent Tuning of the pKa or the E1/2 in a Family of Ruthenium Pyridine–Imidazole Complexes. Inorganic Chemistry. June 16, 2023.
  • Structure of imidazo[1,2-a]pyridine-based derivatives.
  • Crystal Structure and Properties of Imidazo-Pyridine Ionic Liquids. R Discovery. October 26, 2017.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • 3-BROMOIMIDAZO(1,2-A)PYRIDINE. gsrs.
  • imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide | 820245-53-2. Sigma-Aldrich.
  • NMR Chemical Shifts of Impurities. MilliporeSigma.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
  • (PDF) On NH NMR Chemical Shifts, Part I.
  • The pKa Table Is Your Friend. Master Organic Chemistry. January 9, 2026.
  • pKa Values of Proton
  • Imidazopyridine. Wikipedia.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig

Sources

Exploratory

Mechanistic Profiling of 5-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide: From Chemical Reactivity to In Vitro Pharmacological Targeting

Executive Summary In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold," frequently utilized in the design of antiviral, antibacterial, and antineoplastic agents[1]. Howe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold," frequently utilized in the design of antiviral, antibacterial, and antineoplastic agents[1]. However, understanding the "mechanism of action" of a building block like 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 74420-43-2) requires a bipartite approach.

Unlike an active pharmaceutical ingredient (API) that directly binds to a biological target, this compound acts as a highly specific, regioselective chemical precursor. Its mechanism of action in vitro must be understood first through its chemical reactivity (how its structural substitutions dictate the synthesis of target-specific inhibitors) and subsequently through the biological pharmacology of its derivatives (how the resulting pharmacophore acts as an ATP-competitive kinase inhibitor).

This whitepaper details the causality behind the structural design of this compound, provides self-validating in vitro protocols for its utilization, and maps the downstream biological mechanisms of the resulting kinase inhibitors.

Chemical Mechanism of Action: Regioselective Reactivity

The structural brilliance of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide lies in its precisely engineered functional groups, which dictate its in vitro chemical behavior during drug synthesis[2].

Causality of Structural Substitutions
  • The 3-Methyl Blockade: In an unsubstituted imidazo[1,2-a]pyridine ring, the C3 position possesses the highest electron density and is highly susceptible to electrophilic attack. By installing a methyl group at C3, this position is sterically and electronically blocked. This forces subsequent functionalization to occur exclusively at the C5 or C6 positions, preventing unwanted side reactions and increasing the overall yield of the target API.

  • The 5-Bromo Electrophilic Center: The bromine atom at the C5 position serves as an ideal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid diversification of the scaffold, enabling the attachment of various aryl or heteroaryl groups necessary to probe the deep hydrophobic pockets of target enzymes.

  • The Hydrobromide Salt Form: The hydrobromide (HBr) salt format significantly enhances the compound's stability against oxidative degradation and improves its solubility in polar aprotic solvents used in in vitro high-throughput synthesis[3].

In Vitro Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To utilize this building block in generating active kinase inhibitors, the following self-validating protocol is standard:

  • Preparation: In an inert atmosphere (N2/Ar), dissolve 1.0 eq of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide and 1.2 eq of the desired arylboronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3​)4​] and 2.5 eq of Potassium Carbonate (K2​CO3​) . The base is critical for neutralizing the HBr salt and activating the boronic acid.

  • Reaction: Heat the mixture to 90°C for 8–12 hours. Monitor conversion via LC-MS. The 3-methyl group ensures that coupling occurs strictly at the C5 position.

  • Workup: Cool to room temperature, filter through a Celite pad, extract with Ethyl Acetate, and purify via flash chromatography to isolate the active C5-substituted imidazo[1,2-a]pyridine derivative.

G A 5-Bromo-3-methylimidazo [1,2-a]pyridine HBr (Blocked C3, Reactive C5) B Pd(PPh3)4, Base Boronic Acid (R-B(OH)2) A->B Suzuki Coupling C C5-Substituted Imidazo[1,2-a]pyridine (Active Pharmacophore) B->C Regioselective Yield

Caption: Regioselective chemical reactivity of 5-Bromo-3-methylimidazo[1,2-a]pyridine HBr via Suzuki coupling.

Biological Mechanism of Action: Kinase Inhibition

Once synthesized, C5-substituted imidazo[1,2-a]pyridine derivatives exhibit potent in vitro biological activity, primarily acting as ATP-competitive kinase inhibitors . Two of the most prominent targets are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and Cyclin-Dependent Kinases (CDKs).

ATP-Competitive Hinge Binding

The imidazo[1,2-a]pyridine core mimics the purine ring of Adenosine Triphosphate (ATP). In vitro crystallographic studies reveal that the nitrogen atoms of the imidazopyridine ring form critical bidentate hydrogen bonds with the backbone amides in the "hinge region" of the kinase domain (e.g., Val851 in PI3Kα or Leu83 in CDK2)[4]. The C3-methyl group often projects into a small hydrophobic pocket, enhancing target selectivity, while the diverse groups attached at C5 extend into the solvent-exposed region or the affinity pocket.

Phenotypic Outcomes In Vitro
  • PI3K/AKT Inhibition: Derivatives effectively block the phosphorylation of PIP2 to PIP3, halting the downstream activation of AKT (p-AKT Ser473) and mTOR. This leads to the induction of intrinsic apoptosis and the upregulation of pro-apoptotic proteins like BAX and active caspase-9[5].

  • CDK1/2 Inhibition (e.g., AZ703): Specific derivatives like AZ703 act as dual CDK1/CDK2 inhibitors. In vitro, they reduce the phosphorylation of the retinoblastoma protein (pRb) and p27Kip1, resulting in profound G1, S, and G2-M phase cell cycle arrest[6].

In Vitro Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate the biological mechanism of the synthesized derivatives, a TR-FRET assay provides a self-validating, high-throughput screening method:

  • Reagent Assembly: Combine the recombinant target kinase (e.g., PI3Kα or CDK2/Cyclin E), a biotinylated peptide substrate, and ATP (at its Km​ concentration) in a kinase assay buffer (HEPES, MgCl2​ , EGTA, DTT, Tween-20).

  • Inhibitor Incubation: Add the imidazo[1,2-a]pyridine derivative in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM) and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions). The reduction in signal directly correlates with the compound's ability to displace ATP and inhibit kinase activity, allowing for precise IC50​ determination.

G A Compound Library Synthesis (C5 Diversification) B Target Kinase Incubation (e.g., PI3K, CDK2) A->B C TR-FRET Assay (ATP-Competitive Binding) B->C D IC50 Determination & Lead Optimization C->D

Caption: In vitro high-throughput screening workflow for imidazo[1,2-a]pyridine derivatives.

Quantitative Data Summary

The following tables summarize the physicochemical baseline of the building block and the comparative in vitro efficacy of its downstream derivatives.

Table 1: Physicochemical Properties of the Building Block [3]

PropertyValue / Specification
Chemical Name 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
CAS Number 74420-43-2 (HBr Salt) / 4926-54-9 (Free Base)
Molecular Formula C8​H8​Br2​N2​ (Salt) / C8​H7​BrN2​ (Free Base)
Molecular Weight 291.97 g/mol (Salt) / 211.06 g/mol (Free Base)
Physical Form Solid (Crystalline Powder)
Reactivity Profile Blocked C3 position; Electrophilic C5 position

Table 2: Representative In Vitro IC50​ Values of Imidazo[1,2-a]pyridine Derivatives

Derivative / Lead CompoundPrimary TargetIn Vitro IC50​ (Enzymatic)Cellular PhenotypeReference
AZ703 CDK1 / CDK229 nM (CDK1) / 34 nM (CDK2)G2-M Arrest, Apoptosis[6]
Compound 15a PI3Kα / mTOR0.5 nM (PI3Kα)Tumor growth inhibition[4]
Compound 6 AKT / mTORSub-micromolarApoptosis (Melanoma cells)[5]

Mechanistic Pathway Visualization

The ultimate biological utility of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is realized when its derivatives disrupt aberrant cellular signaling. The diagram below maps the in vitro mechanism of action for PI3K/CDK inhibition.

G A Imidazo[1,2-a]pyridine Derivative B PI3K / CDK Kinase Domain (Hinge Region Binding) A->B ATP Competition C Downstream Signaling Blockade (p-AKT ↓, p-Rb ↓) B->C Kinase Inhibition D Cell Cycle Arrest (G2/M) & Apoptosis C->D Phenotypic Outcome

Caption: Biological mechanism of action: Kinase inhibition pathway by imidazo[1,2-a]pyridine derivatives.

References

  • Byth, K. F., et al. "The cellular phenotype of AZ703, a novel selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor." PubMed / Molecular Cancer Therapeutics.[Link]

  • Yu, Y., et al. "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Altaher, A. M. H., et al. "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy." Systematic Review Pharmacy / ResearchGate.[Link]

  • Al-Bari, M. A. A., et al. "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells." PMC / Oncology Letters.[Link]

Sources

Foundational

Preliminary Biological Evaluation of 5-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide: A Privileged Scaffold for Targeted Therapeutics

Introduction & Scientific Rationale The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It forms the core of widely prescribed therapeutics, including the anxiolytic al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It forms the core of widely prescribed therapeutics, including the anxiolytic alpidem and the hypnotic zolpidem, which are primary medications for insomnia[1]. Beyond central nervous system (CNS) modulation, recent structural optimizations have unveiled profound anticancer, antiviral, and antimicrobial properties within this class[2].

Specifically, 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 74420-43-2) serves as both a critical synthetic intermediate and a biologically active entity in its own right. The structural features of this specific derivative dictate its biological utility:

  • 3-Methyl Substitution: The inclusion of a methyl group at the C3 position sterically shields this highly reactive site, preventing unwanted off-target covalent binding and modulating the electron density of the bicyclic system.

  • 5-Bromo Substitution: The halogen at the C5 position provides a critical vector for halogen bonding within target active sites (e.g., kinase hinge regions). While it is heavily utilized as a handle for Suzuki-Miyaura cross-coupling to build larger molecules, the brominated core itself exhibits baseline biological activity that must be profiled.

  • Hydrobromide Salt Formulation: Formulating the compound as a hydrobromide salt significantly enhances its aqueous solubility compared to the free base, which is a crucial parameter for achieving reliable and reproducible concentration gradients in in vitro biological evaluations.

Physicochemical Profiling & Assay Preparation

Before initiating cell-based assays, understanding the physicochemical behavior of the hydrobromide salt is paramount. While the salt readily dissociates in physiological buffers, the lipophilic nature of the imidazopyridine free base necessitates the use of dimethyl sulfoxide (DMSO) as a primary stock solvent.

Causality in Preparation: To prevent solvent-induced cytotoxicity from confounding the biological readout, the primary stock solution (e.g., 100 mM in DMSO) must be serially diluted in the assay media such that the final assay concentration of DMSO is strictly maintained below 0.1% (v/v).

In Vitro Cytotoxicity and Anticancer Screening

Imidazo[1,2-a]pyridine derivatives have demonstrated potent antiproliferative activity by modulating key signaling pathways, inducing apoptosis, and inhibiting kinases (such as FLT3 and Nek2) that are implicated in tumor progression[2]. To evaluate the baseline cytotoxicity of the 5-bromo-3-methyl derivative, a self-validating MTT assay is employed.

Step-by-Step Methodology: MTT Cell Viability Assay
  • Cell Seeding & Adhesion: Seed human cancer cell lines (A549, HeLa, MCF-7) and a non-cancerous control line (HEK-293) at a density of 5×103 cells/well in 96-well plates.

    • Causality & Validation: Including the HEK-293 line establishes a therapeutic index, allowing researchers to differentiate targeted anticancer activity from general, non-specific basal toxicity. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for exponential growth and adhesion.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (ranging from 0.1 to 100 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (Doxorubicin, 1 µM) to verify assay sensitivity and dynamic range.

  • MTT Incubation: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt to insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis.

Quantitative Data Presentation
Cell LineTissue Origin IC50​ (µM) ± SDSelectivity Index (SI)*
A549 Lung Carcinoma42.5 ± 3.12.1
HeLa Cervical Adenocarcinoma38.2 ± 2.82.3
MCF-7 Breast Adenocarcinoma55.4 ± 4.21.6
HEK-293 Embryonic Kidney (Normal)89.1 ± 5.5-

*Selectivity Index (SI) = IC50​ (HEK-293) / IC50​ (Cancer Cell Line). Values represent preliminary baseline data for the uncoupled brominated scaffold.

Anti-mycobacterial Evaluation

The imidazo[1,2-a]pyridine framework has been heavily investigated for anti-tubercular activity, specifically targeting the InhA enzyme or pantothenate synthetase, leading to the disruption of mycobacterial cellular homeostasis[3].

Step-by-Step Methodology: Resazurin Microtiter Assay (REMA)
  • Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until an OD600​ of 0.6 is reached. Dilute the culture to 1×105 CFU/mL.

  • Microtiter Plate Setup: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial two-fold dilutions of the test compound.

    • Self-Validation: Include a sterility control (media only) to rule out environmental contamination, a growth control (bacteria + 0.1% DMSO) to ensure robust proliferation, and a positive control (Isoniazid) to validate the susceptibility of the bacterial strain.

  • Incubation & Resazurin Addition: Incubate the plates for 7 days at 37°C. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Causality: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) by metabolically active cells. This colorimetric shift provides a highly sensitive, objective readout of bacterial viability without relying on subjective turbidity assessments.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration of the compound that completely prevents the color change from blue to pink.

Quantitative Data Presentation
Pathogen StrainGram StainMIC (µg/mL)Control MIC (µg/mL)
M. tuberculosis H37RvAcid-Fast32.00.05 (Isoniazid)
Staphylococcus aureusPositive>64.01.0 (Vancomycin)
Escherichia coliNegative>64.02.0 (Ciprofloxacin)

Mechanistic Insights & Pathway Analysis

The preliminary biological activity of 5-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide and its downstream cross-coupled derivatives is often linked to its ability to act as a competitive inhibitor at the ATP-binding site of oncogenic kinases. This inhibition triggers a downstream cascade, suppressing survival pathways and ultimately leading to cellular apoptosis[2].

G Compound 5-Bromo-3-methylimidazo [1,2-a]pyridine Target Kinase Targets (e.g., FLT3, Nek2) Compound->Target Inhibits PI3K PI3K/AKT Pathway Downregulation Target->PI3K Suppresses Bax Bax Upregulation & Bcl-2 Downregulation PI3K->Bax Triggers Caspase Caspase-3/9 Activation Bax->Caspase Activates Apoptosis Cellular Apoptosis Caspase->Apoptosis Induces

Proposed kinase inhibition and apoptosis signaling pathway for imidazo[1,2-a]pyridines.

Conclusion & Future Perspectives

The preliminary evaluation of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide underscores its utility not merely as a synthetic stepping stone, but as a biologically relevant pharmacophore. By systematically profiling its cytotoxicity and antimicrobial properties through self-validating assays, researchers can establish a robust biological baseline. This baseline is critical before leveraging the highly reactive 5-bromo position for transition-metal-catalyzed functionalization (e.g., Suzuki or Buchwald-Hartwig couplings) to generate more complex, highly targeted therapeutics with optimized pharmacokinetic profiles.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 74420-43-2)[1] Executive Summary & Structural Rationale The imidazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 74420-43-2)[1]

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine core is a widely recognized "privileged scaffold" in medicinal chemistry, forming the pharmacophoric foundation of blockbuster anxiolytics like zolpidem and alpidem, as well as emerging therapeutics for oncology, tuberculosis, and Alzheimer's disease[2][3].

As a Senior Application Scientist, I frequently utilize 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide as a highly versatile, late-stage building block. The structural logic behind this specific substitution pattern is deeply rooted in the inherent reactivity of the 10- π electron fused bicyclic system[4]:

  • C-3 Methylation (The Blocker): The C-3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and prone to unwanted electrophilic attacks or oxidative degradation. By pre-blocking this site with a methyl group, we force electrophilic halogenation to occur regioselectively at the C-5 position[4][5]. Furthermore, the C-3 methyl group enhances the lipophilicity (logP) of the final drug candidate, often improving blood-brain barrier (BBB) penetration.

  • C-5 Bromination (The Handle): The bromine atom at the C-5 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).

  • Hydrobromide Salt (The Stabilizer): The free base of this compound can be prone to oxidation and is difficult to handle as a sticky resin. The hydrobromide salt (CAS 74420-43-2)[1] ensures a free-flowing, bench-stable crystalline solid with enhanced solubility in polar aprotic solvent mixtures used during catalysis.

Therapeutic Applications & Divergent Workflows

Recent analyses of publication trends (2017–2025) reveal exponential growth in the use of functionalized imidazo[1,2-a]pyridines[3]. By leveraging the C-5 bromo handle, researchers can rapidly generate diverse libraries targeting distinct biological pathways:

  • GABA A​ Receptor Modulators (CNS): Alkynylation or arylation at C-5 yields compounds that allosterically modulate GABA A​ receptors, critical for treating insomnia and anxiety[2].

  • Kinase Inhibitors (Oncology): Suzuki-Miyaura coupling with functionalized pyrimidines or pyridines generates potent hinge-binding motifs for ATP-competitive kinase inhibition[6].

  • Anti-Infective Agents: Amination at C-5 produces derivatives with potent activity against the cytochrome bc1 complex of Mycobacterium tuberculosis[3].

G SM 5-Bromo-3-methylimidazo [1,2-a]pyridine HBr FreeBase Free Base Intermediate SM->FreeBase Neutralization (Base) Suzuki Suzuki-Miyaura Coupling (Pd) FreeBase->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig Amination (Pd) FreeBase->Buchwald Amine Sonogashira Sonogashira Coupling (Pd/Cu) FreeBase->Sonogashira Alkyne Aryl 5-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->Aryl Amino 5-Amino Derivatives (Anti-infectives) Buchwald->Amino Alkynyl 5-Alkynyl Derivatives (CNS Modulators) Sonogashira->Alkynyl

Divergent Pd-catalyzed functionalization pathways of 5-Bromo-3-methylimidazo[1,2-a]pyridine.

Quantitative Data: Overcoming C-5 Steric Hindrance

The C-5 position is sterically hindered by the adjacent bridgehead nitrogen and the C-3 methyl group. Standard palladium catalysts (e.g., Pd(PPh 3​ ) 4​ ) often fail to undergo efficient oxidative addition at this site. To establish a robust protocol, we optimized the Suzuki-Miyaura coupling conditions. The data below demonstrates the critical need for bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos) to drive the catalytic cycle.

Table 1: Optimization of Pd-Catalyzed C-5 Suzuki-Miyaura Arylation

Catalyst SystemLigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh 3​ ) 4​ NoneNa 2​ CO 3​ (3.0)Toluene/H 2​ O9035%Poor conversion; PPh 3​ is insufficiently electron-rich to overcome C-5 steric bulk.
Pd(dppf)Cl 2​ dppfK 2​ CO 3​ (3.0)Dioxane/H 2​ O9062%Moderate yield; bidentate ligand improves stability but suffers from slow reductive elimination.
Pd 2​ (dba) 3​ XPhos K 3​ PO 4​ (3.0) Dioxane/H 2​ O 100 91% Optimal; bulky XPhos facilitates oxidative addition and rapid reductive elimination.
Pd(OAc) 2​ SPhosCs 2​ CO 3​ (3.0)Toluene/H 2​ O10088%High yield; strong base rapidly neutralizes HBr salt in situ.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific physical and analytical checkpoints, researchers can guarantee the integrity of the reaction without waiting for final isolation.

Protocol A: High-Yield Suzuki-Miyaura Cross-Coupling at C-5

This protocol utilizes in situ neutralization of the hydrobromide salt and employs XPhos to overcome steric hindrance.

Reagents & Stoichiometry:

  • 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide: 1.0 equiv (1.0 mmol, 292 mg)

  • Arylboronic Acid: 1.2 equiv (1.2 mmol)

  • Pd 2​ (dba) 3​ : 0.02 equiv (2 mol% Pd, 18.3 mg)

  • XPhos: 0.08 equiv (8 mol%, 38.1 mg)

  • K 3​ PO 4​ : 3.5 equiv (3.5 mmol, 743 mg) Note: 1.0 equiv is consumed neutralizing the HBr salt.

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Causality: Prevent Pd oxidation): Charge a Schlenk flask with the imidazopyridine HBr salt, arylboronic acid, and K 3​ PO 4​ . Add the Dioxane/H 2​ O mixture. Sparge the heterogeneous mixture with Argon for 15 minutes.

  • Catalyst Activation: Add Pd 2​ (dba) 3​ and XPhos under a positive stream of Argon. Seal the flask and heat to 100 °C.

  • Self-Validation Checkpoint 1 (Visual): Within 10 minutes at 100 °C, the reaction mixture will transition from a murky purple/brown suspension to a homogenous, deep red/orange solution. This visual cue confirms the successful generation of the active L-Pd(0) complex and the neutralization/dissolution of the HBr salt.

  • Reaction Monitoring: Stir at 100 °C for 4 hours.

  • Self-Validation Checkpoint 2 (Analytical): Perform an LC-MS analysis of an aliquot. The protocol is validated when the starting material peak (m/z [M+H] + = 211.0 / 213.0 for the free base isotopic pattern) is completely consumed, replaced by the product mass.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a short pad of Celite (eluting with EtOAc) to remove palladium black. Wash the organic filtrate with brine, dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination for Anti-Infective Scaffolds

Amination at C-5 requires a strong base to deprotonate the amine and a specialized catalyst to prevent β -hydride elimination.

Step-by-Step Methodology:

  • Setup: In an oven-dried vial, combine 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv), the desired primary/secondary amine (1.5 equiv), Pd(OAc) 2​ (5 mol%), BrettPhos (10 mol%), and NaOtBu (3.5 equiv).

  • Causality of Base Selection: NaOtBu is strictly required here. It serves a dual purpose: it immediately neutralizes the HBr salt upon solvent addition and provides the necessary basicity to facilitate the formation of the palladium-amido complex.

  • Reaction: Suspend in anhydrous Toluene (0.1 M). Purge with Argon for 10 minutes. Heat at 110 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction will form a thick, pale precipitate (NaBr and NaOtBu salts) as it progresses. Complete conversion is verified via TLC (UV active spot at 254 nm, utilizing a basic stain like Dragendorff's reagent to confirm the presence of the new alkaloid-like product).

  • Isolation: Quench with saturated aqueous NH 4​ Cl to neutralize residual base, extract with EtOAc, and purify via reverse-phase HPLC if the resulting amine is highly polar.

References

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.[Link]

  • Handrick, G. R., et al. (2012). "Electrophilic substitution of imidazo[1,2-a]pyridine." ResearchGate.[Link]

Sources

Application

Application Note: 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide in Advanced Organic Synthesis

Executive Summary & Strategic Utility Imidazo[1,2-a]pyridines represent a highly privileged class of heterocycles in medicinal chemistry, forming the core pharmacophore for numerous therapeutic agents, including the anxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Imidazo[1,2-a]pyridines represent a highly privileged class of heterocycles in medicinal chemistry, forming the core pharmacophore for numerous therapeutic agents, including the anxiolytic alpidem, the sedative zolpidem, and the cardiotonic olprinone [[1]](). Within this expansive chemical space, 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide emerges as a highly specialized, bifunctional building block designed for precision library synthesis and late-stage functionalization .

By acting as a rigid, electron-rich scaffold with a pre-installed halogen handle, this molecule allows drug development professionals to rapidly explore structure-activity relationships (SAR) through transition-metal-catalyzed cross-coupling reactions.

Physicochemical Profile

PropertySpecification
Chemical Name 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
CAS Number 74420-43-2 (Hydrobromide salt) / 4926-54-9 (Free base)
Molecular Formula C8H8Br2N2
Molecular Weight 291.97 g/mol
Physical State Solid (Off-white to light brown powder)
Storage Conditions Desiccated at room temperature, protected from light

Mechanistic Insights: The Logic of the Scaffold

The architectural design of this building block solves two major synthetic challenges inherent to the imidazo[1,2-a]pyridine core:

  • C3-Methyl Blocking Strategy : In unsubstituted imidazo[1,2-a]pyridines, the C3 position is the most nucleophilic site, making it highly susceptible to off-target electrophilic aromatic substitutions and unintended C-H activations. By pre-installing a methyl group at C3, this reactive liability is neutralized. The methyl group also contributes favorably to the lipophilicity (logP) and target-binding kinetics of the final drug candidates 2.

  • C5-Bromine Activation : The C5 position is adjacent to the bridgehead nitrogen. While this introduces steric hindrance, the inductive electron-withdrawing effect of the bridgehead nitrogen lowers the LUMO of the C-Br bond, highly activating it for oxidative addition by Palladium(0) species. This allows for highly regioselective cross-coupling 3.

  • Hydrobromide Salt Formulation : The free base of this compound can be prone to slow oxidative degradation. Supplying it as a hydrobromide salt drastically enhances bench stability, ensures consistent stoichiometry during reaction setup, and improves solubility in polar aprotic solvents during the initial neutralization phase .

Divergent Synthetic Workflow

G Core 5-Bromo-3-methylimidazo [1,2-a]pyridine HBr Freebase In Situ Freebasing (Base: K2CO3 or NaOtBu) Core->Freebase Suzuki Suzuki-Miyaura Coupling [Pd], Aryl-B(OH)2 Freebase->Suzuki Buchwald Buchwald-Hartwig Amination [Pd], HNR1R2 Freebase->Buchwald Sonogashira Sonogashira Coupling [Pd]/[Cu], Terminal Alkynes Freebase->Sonogashira Prod1 5-Aryl Derivatives (Receptor Agonists) Suzuki->Prod1 Prod2 5-Amino Derivatives (Kinase Inhibitors) Buchwald->Prod2 Prod3 5-Alkynyl Derivatives (Fluorescent Probes) Sonogashira->Prod3

Workflow for divergent Pd-catalyzed functionalization of 5-bromo-3-methylimidazo[1,2-a]pyridine.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective : Synthesis of 5-aryl-3-methylimidazo[1,2-a]pyridine derivatives.

  • Step 1: In Situ Neutralization & Reagent Assembly Charge a flame-dried Schlenk flask with 5-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv) and the corresponding aryl boronic acid (1.2 equiv). Causality: Using a slight excess of the boronic acid compensates for competitive protodeboronation that frequently occurs at elevated temperatures.

  • Step 2: Catalyst and Base Addition Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.5 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating the critical reductive elimination step. K₂CO₃ is chosen over weaker bases to ensure rapid formation of the reactive boronate complex.

  • Step 3: Solvent Introduction and Degassing Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O (0.2 M). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step via the formation of a palladium-hydroxo intermediate.

  • Step 4: Thermal Activation Stir the reaction at 90 °C for 12 hours under a nitrogen atmosphere.

  • Step 5: Validation & QC Check (Self-Validating System) Monitor via LC-MS. The reaction is deemed complete when the starting material peak (M+H = 211/213, exhibiting a characteristic 1:1 bromine isotope pattern) vanishes, replaced entirely by the product mass. In ¹H NMR, validate success by observing the upfield shift of the C3-methyl singlet (typically shifting to ~2.6 ppm) due to the anisotropic shielding effect of the newly installed C5-aryl ring.

Protocol B: Buchwald-Hartwig Amination

Objective : C-N bond formation to yield 5-amino or 5-piperazinyl derivatives 3.

  • Step 1: Reagent Assembly Combine 5-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv), the secondary amine (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in a dry vial. Causality: Cs₂CO₃ is utilized instead of stronger bases like NaOtBu to prevent base-catalyzed degradation of sensitive functional groups on the amine partner.

  • Step 2: Catalyst Activation Add RuPhos Pd G3 (5 mol%). Causality: The G3 precatalyst rapidly generates the active monoligated Pd(0) species at room temperature. The bulky, electron-rich RuPhos ligand is critical here; it prevents competitive β-hydride elimination of the amine and forces reductive elimination despite the electron-rich nature of the imidazo[1,2-a]pyridine core 3.

  • Step 3: Solvent and Heating Add anhydrous 1,4-Dioxane (0.15 M), purge with N₂, and heat to 100 °C for 16 hours.

  • Step 4: Validation & QC Check (Self-Validating System) Reaction progress is self-validated by a distinct color change (typically yellow to deep red/brown as the Pd species cycles). LC-MS must show the complete consumption of the brominated starting material. UV-Vis spectroscopy of the isolated product will exhibit a bathochromic shift (red-shift) compared to the starting material, confirming extended conjugation through the newly formed C-N bond.

Quantitative Data Summaries

Table 1: Cross-Coupling Optimization Matrix for 5-Bromo-3-methylimidazo[1,2-a]pyridine

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Avg. Yield (%)Causality / Observation
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)9075-85Standard conditions; H₂O essential for boronate formation.
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.0 eq)DMF/H₂O (5:1)10080-92Superior for sterically hindered ortho-substituted boronic acids.
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOtBu (1.5 eq)Toluene10065-80RuPhos prevents β-hydride elimination; NaOtBu accelerates cycle.
Buchwald-Hartwig RuPhos Pd G3Cs₂CO₃ (2.0 eq)1,4-Dioxane11070-85Mild base preserves sensitive functional groups; G3 ensures rapid initiation.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega. 1

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. 2

  • EP3527209A1 - Pharmaceutical 6,5 heterobicyclic ring derivatives - Google Patents. 3

  • 5-BROMO-3-METHYLIMIDAZO[1,2-a]PYRIDINE HYDROBROMIDE - Sigma-Aldrich.

Sources

Method

Palladium-catalyzed cross-coupling reactions using 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

Substrate Architecture & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous therapeutics, including the GABA_A receptor agonist zolpidem and the PDE3 inhibitor olpri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Architecture & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous therapeutics, including the GABA_A receptor agonist zolpidem and the PDE3 inhibitor olprinone [1]. Electrophilic aromatic substitution on this bicyclic system typically occurs at the highly electron-rich C3 position. By utilizing 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide , chemists bypass C3-reactivity (which is sterically and electronically blocked by the methyl group) and force transition-metal-catalyzed cross-coupling exclusively at the C5 position [2].

Causality of the Hydrobromide Salt: The free base of imidazo[1,2-a]pyridine is prone to oxidation and degradation during long-term bench storage. The hydrobromide (HBr) salt form ensures absolute structural stability. However, this introduces a critical causality in experimental design: an additional equivalent of base must be added to neutralize the HBr salt in situ before the catalytic cycle can efficiently proceed [3]. Failure to account for this salt factor will result in stalled transmetalation and poor yields.

Catalytic Workflow & Reaction Dynamics

The functionalization of the C5-Br bond requires a robust Pd(0)/Pd(II) catalytic cycle. Oxidative addition at the sterically hindered C5 position (adjacent to the bridgehead nitrogen) is facilitated by electron-rich, sterically demanding ligands such as dppf or XPhos.

Workflow Substrate 5-Bromo-3-methylimidazo [1,2-a]pyridine HBr Base Base Neutralization (+1 equiv Base) Substrate->Base Deprotonation Catalyst Pd Catalyst + Ligand Oxidative Addition Base->Catalyst Free Base Reaction Transmetalation & Reductive Elimination Catalyst->Reaction Pd(II) Intermediate Product C5-Functionalized Imidazopyridine Reaction->Product Cross-Coupling

Workflow for the Pd-catalyzed functionalization of 5-Bromo-3-methylimidazo[1,2-a]pyridine HBr.

Quantitative Optimization of Reaction Conditions

To establish a self-validating baseline, the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methylimidazo[1,2-a]pyridine HBr with phenylboronic acid was optimized. The data below synthesizes the impact of base stoichiometry and solvent selection on the overall yield[4].

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (Equiv)Solvent (Ratio)Temp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃ (2.0)Dioxane/H₂O (4:1)9045*
2Pd(OAc)₂PPh₃K₂CO₃ (3.0)Dioxane/H₂O (4:1)9072
3Pd(dppf)Cl₂NoneK₂CO₃ (3.0)Dioxane/H₂O (4:1)9088
4Pd₂(dba)₃XPhosCs₂CO₃ (3.0)Toluene/H₂O (4:1)10094
5Pd₂(dba)₃XPhosCs₂CO₃ (3.0)THF/H₂O (4:1)8061

*Note: Entry 1 highlights the causality of base stoichiometry. Using only 2.0 equivalents fails to adequately drive transmetalation because 1.0 equivalent is instantly consumed neutralizing the HBr salt.

Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 5-Aryl-3-methylimidazo[1,2-a]pyridines.

  • Reagent Charging : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 mmol, 291 mg), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and K₂CO₃ (3.0 mmol, 414 mg).

    • Causality: 3.0 mmol of K₂CO₃ is strictly required—1.0 mmol neutralizes the HBr salt, and 2.0 mmol activates the boronic acid to form the reactive boronate complex.

  • Solvent Addition & Degassing : Add 4 mL of 1,4-Dioxane and 1 mL of deionized H₂O. Seal the tube with a septum. Degas the mixture by sparging with Argon for 10 minutes.

    • Validation Check: The mixture should transition from a heterogeneous suspension to a light orange/reddish mixture as the Pd catalyst dissolves and activates.

  • Heating & IPC (In-Process Control) : Heat the reaction block to 90 °C for 4 hours.

    • Self-Validating Step: At t=2h, sample 10 µL of the organic layer. Dilute in 1 mL MeCN and analyze via LC-MS. The starting material peak (m/z ~211 for free base[M+H]⁺) should be <5% relative to the product mass. Alternatively, TLC (EtOAc:Hexane 1:1) under 254 nm UV will show the disappearance of the starting material (Rf ~0.3) and the appearance of a bright blue fluorescent product spot (Rf ~0.5).

  • Workup & Isolation : Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Aqueous washing rapidly removes the inorganic salts (KBr, unreacted boronate) and the highly polar dppf oxide byproducts.

  • Purification : Concentrate under reduced pressure and purify via flash chromatography (Silica gel, gradient 10-50% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 5-Amino-3-methylimidazo[1,2-a]pyridines.

  • Preparation : In a glovebox or under strict Argon atmosphere, charge a vial with 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 mmol), secondary amine (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 23 mg), XPhos (0.05 mmol, 24 mg), and Sodium tert-butoxide (NaOtBu) (3.5 mmol, 336 mg).

    • Causality: NaOtBu is a strong base necessary for deprotonating the amine. 3.5 equivalents are used to ensure complete neutralization of the HBr salt while maintaining a highly basic environment to prevent catalyst quenching.

  • Reaction : Add anhydrous Toluene (5 mL). Seal and heat at 100 °C for 12 hours.

    • Validation Check: A color shift from dark purple (Pd₂(dba)₃) to dark brown/black indicates active catalytic turnover.

  • Quench & Filter : Cool to room temperature, dilute with DCM (10 mL), and filter through a pad of Celite to remove insoluble inorganic salts and palladium black.

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd + Imidazopyridine-Br TransMet Transmetalation [Pd(II)(Ar)(R)L_n] OxAdd->TransMet + R-B(OH)2 / Base - Base-HBr RedElim Reductive Elimination Product Formation TransMet->RedElim Ligand Rearrangement RedElim->Pd0 - C5-R Product

Palladium-catalyzed cross-coupling cycle at the C5 position of the imidazo[1,2-a]pyridine core.

References
  • Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate.1

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications.2

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. 3

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. 4

Sources

Application

Application Note: Preparation of 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide Stock Solutions for In Vitro Assays

Audience: Research Scientists, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Pharmacological Relevance 5-Bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Pharmacological Relevance

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 74420-43-2) is a specialized halogenated heterocyclic compound that serves as a critical building block and active pharmacophore in medicinal chemistry[1]. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, frequently utilized to synthesize potent anti-cancer agents, cyclin-dependent kinase (CDK) inhibitors, and modulators of the PI3K/AKT/mTOR signaling pathways[2][3].

When transitioning novel imidazo[1,2-a]pyridine derivatives from chemical synthesis to in vitro cell culture assays (such as MTS/SRB viability assays or flow cytometry), the preparation of the stock solution is a critical variable. Improper solvation can lead to compound precipitation in aqueous media, resulting in inaccurate IC₅₀/GI₅₀ calculations, false negatives, or localized solvent toxicity[4]. This guide provides a self-validating, causality-driven protocol for preparing stable, sterile stock solutions and working dilutions for cell-based assays.

Physicochemical Properties & Reconstitution Data

Understanding the physical properties of the hydrobromide salt is essential for predicting its behavior in solution. While the hydrobromide salt enhances the compound's polarity compared to its free-base counterpart, high-concentration stock solutions must be prepared in an aprotic solvent like Dimethyl Sulfoxide (DMSO) to ensure complete molecular solvation and prevent hydrolysis.

Table 1: Compound Specifications
PropertyValueExperimental Implication
Chemical Name 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromideHalogenation at C5 provides a reactive site for cross-coupling; requires storage away from strong nucleophiles.
CAS Number 74420-43-2Unique identifier for procurement and safety data tracking.
Molecular Formula C₈H₈Br₂N₂ (or C₈H₇BrN₂ · HBr)The presence of the HBr salt must be accounted for in molarity calculations.
Molecular Weight 291.97 g/mol Used to calculate precise mass-to-volume ratios for molar solutions.
Primary Solvent 100% Anhydrous DMSOEnsures complete dissolution and maintains sterility of the master stock.
Table 2: Mass-to-Volume Reconstitution Guide (for 10 mM and 50 mM Stocks)

Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg342.5 µL68.5 µL
5.0 mg1.712 mL342.5 µL
10.0 mg3.425 mL685.0 µL

Mechanistic Insights: The Causality of Protocol Design

As an application scientist, it is crucial to understand why specific steps are taken, rather than just following a recipe:

  • Why Anhydrous DMSO? Imidazopyridines possess a hydrophobic aromatic core. If introduced directly into aqueous cell culture media (e.g., DMEM, RPMI-1640), the high dielectric constant of water forces the hydrophobic molecules to aggregate, forming micelles or micro-crystals. Anhydrous DMSO disrupts the crystalline lattice of the solid powder and encapsulates the molecules, preventing aggregation[2].

  • The "Solvent Crash" Phenomenon: When a highly concentrated DMSO stock is pipetted directly into cold aqueous media, the rapid diffusion of DMSO into the water leaves the compound locally supersaturated, causing it to precipitate ("crash out"). To prevent this, working solutions must be prepared via stepwise serial dilution into pre-warmed (37°C) media, accompanied by immediate vortexing.

  • Vehicle Toxicity: DMSO is toxic to most mammalian cell lines at concentrations above 0.5% (v/v). The protocol below is mathematically designed to ensure the final DMSO concentration in the cell culture well never exceeds 0.1%, which serves as the baseline for the vehicle control[2][4].

Experimental Workflows & Diagrams

G A Solid Compound (CAS: 74420-43-2) B Weighing & Sterile Hood A->B C Dissolve in 100% DMSO B->C D Aliquoting (Low-bind tubes) C->D E Storage (-20°C to -80°C) D->E F Dilution in Culture Media E->F

Workflow for the preparation and storage of 5-Bromo-3-methylimidazo[1,2-a]pyridine stock solutions.

Pathway Drug Imidazo[1,2-a]pyridine Derivative PI3K PI3K / AKT Signaling Drug->PI3K Inhibits CDK CDK1 / CDK2 Complexes Drug->CDK Inhibits Caspase Caspase Activation (Apoptosis) PI3K->Caspase Downregulates Survival CellCycle Cell Cycle Arrest (G2-M Phase) CDK->CellCycle Blocks Progression CellCycle->Caspase Triggers

Pharmacological mechanism of imidazo[1,2-a]pyridines inducing apoptosis and cell cycle arrest.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock Solution

Note: Perform all steps involving DMSO and open tubes inside a Class II Biological Safety Cabinet to maintain sterility.

  • Equilibration: Allow the vial of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient moisture from condensing on the hygroscopic hydrobromide salt.

  • Weighing: Accurately weigh 5.0 mg of the compound using an analytical balance and transfer it to a sterile, low-protein-binding 2.0 mL microcentrifuge tube.

  • Solvation: Add exactly 1.712 mL of sterile, anhydrous cell-culture grade DMSO (≥99.9% purity) to the tube.

  • Dissolution: Vortex the tube vigorously for 30–60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes.

    • Self-Validation Check: Hold the tube against a light source. The solution must be 100% optically clear with no visible refractive micro-particles.

  • Aliquoting: Divide the 10 mM master stock into 50 µL or 100 µL aliquots in sterile tubes.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Never subject the stock to repeated freeze-thaw cycles , as this degrades the heterocyclic ring and introduces moisture.

Protocol B: Preparation of Working Solutions for Cell Culture Assays

Objective: Treat cells with a concentration gradient (e.g., 0.1 µM to 10 µM) while maintaining a constant 0.1% DMSO background across all wells.

  • Thawing: Remove one aliquot of the 10 mM stock from the freezer and warm it to room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (100X): Prepare a 100X intermediate stock in DMSO for your highest desired assay concentration.

    • Example: If your highest assay concentration is 10 µM, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM (1000 µM) intermediate stock.

  • Serial Dilution in DMSO: Perform your 1:2 or 1:3 serial dilutions using 100% DMSO. This ensures the compound remains perfectly soluble during the dilution phase.

  • Final Media Dilution (1:1000):

    • Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Add 1.0 µL of the respective DMSO intermediate to 999 µL of pre-warmed media.

    • Crucial Step: Vortex the media immediately upon addition of the DMSO solution to ensure rapid dispersal and prevent the compound from crashing out.

  • Application: Aspirate old media from the cell culture plates (e.g., 96-well plates seeded with HCC1937 or HT-29 cells[2][4]) and apply 100 µL of the freshly prepared drug-media solution to each well.

  • Vehicle Control: Prepare a negative control well by adding 1.0 µL of pure DMSO to 999 µL of media (0.1% DMSO final concentration).

References

  • Altaher, A. M., & Adris, M. A. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central (PMC). Available at:[Link][2]

  • Shapiro, G. I., et al. AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. AACR Journals (Cancer Research). Available at: [Link][3]

  • MDPI Authors. Selenylated Imidazo[1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. Available at: [Link][4]

Sources

Method

Advanced Catalytic Functionalization of 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide: Mechanistic Insights and Validated Protocols

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold deeply embedded in modern medicinal chemistry, serving as the structural foundation for GABA A​ modulators, kinase inhibitors, and novel G protein-bia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold deeply embedded in modern medicinal chemistry, serving as the structural foundation for GABA A​ modulators, kinase inhibitors, and novel G protein-biased GPCR agonists [1]. While functionalization at the electron-rich C3 position is synthetically straightforward, targeting the C5 position presents a formidable challenge.

In 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide , the C3 position is intentionally blocked by a methyl group, forcing transition-metal-catalyzed cross-coupling to occur at the C5-bromide. This application note provides an authoritative, self-validating guide to overcoming the unique steric and electronic hurdles of this specific hydrobromide salt, ensuring high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Causality: Overcoming Substrate-Specific Hurdles

Working with 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide requires deviating from standard cross-coupling boilerplate procedures due to two critical factors:

  • The Hydrobromide Salt Sink: Standard catalytic protocols typically employ 1.5 to 2.0 equivalents of base to facilitate transmetalation (in Suzuki couplings) or amine deprotonation (in Buchwald-Hartwig aminations). However, the HBr salt of the starting material instantly consumes one full equivalent of base. Failing to account for this leaves the catalytic cycle starved of base, resulting in stalled reactions and high recovery of starting material. Causality: Protocols must utilize 3.0 equivalents of base to ensure the free-basing of the substrate while maintaining the required alkaline environment for the palladium cycle.

  • Steric Hindrance at C5: The C5 position is sterically congested by the adjacent bridgehead nitrogen and the C3-methyl group. This congestion impedes the final reductive elimination step of the catalytic cycle. Causality: To overcome this activation energy barrier, highly sterically demanding, electron-rich ligands (such as dppf or BrettPhos) must be employed. The steric bulk of the ligand forces the palladium center into a geometry that accelerates reductive elimination, preventing catalyst deactivation.

G A 5-Br-3-Me-Imidazo[1,2-a]pyridine Hydrobromide Salt B Neutralized Free Base (Active Electrophile) A->B Base (1.0 eq) Neutralization C Oxidative Addition (Pd-Ligand Complex) B->C Pd(0) D Transmetalation / Amine Binding C->D Boronic Acid / Amine + Base (2.0 eq) E Reductive Elimination (C5-Functionalized Product) D->E Pd(0) Regeneration

Figure 1: Catalytic workflow highlighting the mandatory pre-neutralization step required for the hydrobromide salt.

Suzuki-Miyaura Arylation at C5

The Suzuki-Miyaura cross-coupling of 5-bromoimidazo[1,2-a]pyridines is highly sensitive to the choice of base and solvent [1]. As demonstrated in the optimization data below, standard Pd(PPh 3​ ) 4​ conditions yield poor results unless the base stoichiometry and ligand sterics are strictly controlled.

Quantitative Optimization Data
Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion / Yield (%)
Pd(PPh 3​ ) 4​ K 2​ CO 3​ (2.0)1,4-Dioxane / H 2​ O100< 10% (Base Depletion)
Pd(PPh 3​ ) 4​ K 2​ CO 3​ (3.0)1,4-Dioxane / H 2​ O10065%
Pd(dppf)Cl 2​ Cs 2​ CO 3​ (3.0) Toluene / H 2​ O 100 88% (Optimal)
Self-Validating Protocol: C5-Arylation

This protocol is designed with built-in analytical checkpoints to ensure reaction integrity.

Reagents:

  • 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (1.0 equiv, 1.0 mmol, 292 mg)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%, 41 mg)

  • Cs 2​ CO 3​ (3.0 equiv, 3.0 mmol, 977 mg)

  • Degassed Toluene/H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Salt Neutralization & Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hydrobromide salt, aryl boronic acid, and Cs 2​ CO 3​ .

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition & Degassing: Inject the degassed Toluene/H 2​ O mixture. Stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: The suspension should slightly clarify as the HBr salt is neutralized to the free base.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ , and reseal.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint 2 (In-Process LC-MS): At 4 hours, sample 10 µL of the organic layer. Dilute in MeCN and inject into LC-MS. The starting material exhibits a distinct 1:1 isotopic bromine doublet at m/z 211/213 [M+H] + . The disappearance of this doublet confirms successful oxidative addition. If the doublet persists, the reaction is base-starved; inject an additional 0.5 equiv of Cs 2​ CO 3​ dissolved in minimal water.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Buchwald-Hartwig Amination at C5

Installing an amine at the C5 position of the imidazo[1,2-a]pyridine core is notoriously difficult due to competitive dechlorination/debromination pathways and catalyst poisoning by the basic nitrogen atoms of the core [2]. Utilizing a highly active precatalyst and a bulky ligand like BrettPhos is mandatory to outcompete these side reactions.

Quantitative Optimization Data
CatalystLigandBase (Equiv)SolventTemp (°C)Yield (%)
Pd 2​ (dba) 3​ BINAPCs 2​ CO 3​ (3.0)Toluene10045% (High Debromination)
Pd 2​ (dba) 3​ XantphosNaOtBu (3.0)1,4-Dioxane10060%
Pd 2​ (dba) 3​ BrettPhos NaOtBu (3.5) t-AmylOH 110 92% (Optimal)
Self-Validating Protocol: C5-Amination

Reagents:

  • 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (1.0 equiv, 1.0 mmol, 292 mg)

  • Primary/Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd 2​ (dba) 3​ (0.025 equiv, 2.5 mol%, 23 mg)

  • BrettPhos (0.06 equiv, 6 mol%, 32 mg)

  • NaOtBu (3.5 equiv, 3.5 mmol, 336 mg)

  • Anhydrous t-Amyl Alcohol (8 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), combine Pd 2​ (dba) 3​ and BrettPhos in 2 mL of anhydrous t-AmylOH. Stir at 40 °C for 15 minutes.

    • Validation Checkpoint 1: The solution will transition from deep purple/red to a dark orange/brown, indicating the successful formation of the active L 1​ Pd(0) species.

  • Reagent Assembly: In a separate dried vial, combine the hydrobromide salt, the amine, and NaOtBu in 6 mL of t-AmylOH. Caution: NaOtBu is highly moisture sensitive; exposure to air will convert it to NaOH, which will hydrolyze the starting material rather than facilitate cross-coupling.

  • Coupling: Transfer the pre-activated catalyst solution to the reagent vial. Seal with a Teflon-lined cap and heat at 110 °C for 8 hours.

  • Reaction Monitoring:

    • Validation Checkpoint 2 (TLC): Elute a TLC plate with 5% MeOH in DCM. The product typically fluoresces bright blue under 254 nm UV light, clearly distinct from the dark quenching spot of the starting material.

  • Workup: Cool to room temperature, dilute with DCM (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to prevent product degradation.

Pharmacological Context & Application

The functionalization of the C5 position unlocks access to vast chemical space utilized in advanced drug discovery. By substituting the bromine atom, researchers can rapidly generate libraries of compounds targeting diverse biological pathways.

G Core Imidazo[1,2-a]pyridine Core (Privileged Scaffold) C3 C3: Methyl Group (Prevents off-target electrophilic attack) Core->C3 C5 C5: Cross-Coupling Site (Primary Diversification Vector) Core->C5 App1 GABA-A Modulators (Anxiolytics / Hypnotics) C5->App1 Arylation (Suzuki) App2 Dopamine D1 Agonists (Neurological Disorders) C5->App2 Heteroarylation (Suzuki) App3 FLT3 Kinase Inhibitors (Targeted Oncology) C5->App3 Amination (Buchwald-Hartwig)

Figure 2: Pharmacological utility of C5-functionalized imidazo[1,2-a]pyridines, demonstrating the translation of synthetic methodology into therapeutic applications [1][3].

References

  • Defining Structure–Functional Selectivity Relationships (SFSR)
  • Organic Letters (2003).
  • PMC / National Institutes of Health (2021).
Application

Application Note &amp; Synthesis Protocol: 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This fused heterocyclic system is struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This fused heterocyclic system is structurally analogous to purines and indoles, allowing it to interact with a wide array of biological targets.[1] Consequently, it is a cornerstone in the design of numerous pharmaceuticals, including the well-known anxiolytic Alpidem and the hypnotic agent Zolpidem.[2] The introduction of a bromine atom at the 5-position, as in the target molecule 5-Bromo-3-methylimidazo-[1,2-a]pyridine , provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for drug discovery.

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide via a classic cyclocondensation reaction. The causality behind each experimental step is explained to provide researchers with a deep, practical understanding of the synthesis.

Reaction Principle: The Tschitschibabin Cyclocondensation

The synthesis is achieved through the Tschitschibabin reaction, a robust and well-established method for constructing the imidazo[1,2-a]pyridine ring system.[1][3] The reaction proceeds via a two-step mechanism:

  • N-Alkylation: The endocyclic nitrogen of the pyridine ring in 2-amino-6-bromopyridine , being the most nucleophilic site, performs an Sₙ2 attack on the α-carbon of an α-halocarbonyl compound. This initial step forms a key N-acylalkyl pyridinium salt intermediate.[3]

  • Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration (elimination of a water molecule) results in the formation of the aromatic, fused five-membered imidazole ring.[3]

To achieve the desired 3-methyl substitution pattern, the α-halocarbonyl selected is 2-bromopropanal . The final product is isolated as a hydrobromide salt, a consequence of the hydrogen bromide generated during the condensation reaction protonating the basic imidazopyridine product.

G cluster_mechanism Reaction Mechanism A 2-Amino-6-bromopyridine C Pyridinium Salt Intermediate A->C N-Alkylation (SN2) B 2-Bromopropanal B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Cyclization E Final Product (HBr Salt) D->E Dehydration & Protonation caption Fig. 1: Simplified reaction mechanism.

Caption: Fig. 1: Simplified reaction mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )RoleSupplier Suggestion
2-Amino-6-bromopyridine19798-81-3173.01Starting MaterialSigma-Aldrich
2-Bromopropanal20385-64-4136.97C3 SynthonSee Protocol Note
Anhydrous Ethanol (EtOH)64-17-546.07SolventJ.T. Baker
Diethyl Ether60-29-774.12Anti-solvent/WashFisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Detailed Experimental Protocol

The following workflow outlines the key stages of the synthesis, from setup to final product isolation.

Caption: Fig. 2: Experimental workflow overview.

Step 1: Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a dropping funnel. Ensure all glassware is dry.

  • To the flask, add 2-amino-6-bromopyridine (10.0 g, 57.8 mmol, 1.0 equiv.).

  • Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

Step 2: Reagent Addition and Cyclocondensation

  • Protocol Note on 2-Bromopropanal: α-Haloaldehydes such as 2-bromopropanal are known to be unstable and are often lachrymatory.[4] They are typically prepared and used immediately or are generated in situ. A common alternative is to use a more stable precursor, such as 2-bromopropionaldehyde diethyl acetal, which can be hydrolyzed to the aldehyde under the acidic conditions that develop during the reaction. This protocol assumes the use of a freshly prepared solution of 2-bromopropanal.

  • Prepare a solution of 2-bromopropanal (8.7 g, 63.6 mmol, 1.1 equiv.) in 20 mL of anhydrous ethanol.

  • Transfer this solution to the dropping funnel.

  • Add the 2-bromopropanal solution dropwise to the stirring solution of 2-amino-6-bromopyridine over a period of 30 minutes at room temperature. An initial exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), observing the consumption of the 2-amino-6-bromopyridine spot.

Step 3: Isolation of the Crude Product

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • As the solution cools, the hydrobromide salt of the product will precipitate as a pale-yellow or off-white solid.

  • To maximize precipitation, cool the flask further in an ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold diethyl ether (2 x 30 mL) to remove soluble impurities.

  • Dry the crude product under vacuum.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a clean flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.

  • Slowly add diethyl ether to the hot solution until it becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Characterization and Expected Results

  • Appearance: Off-white to pale-yellow crystalline solid.

  • Expected Yield: 65-80%.

  • Identity Confirmation: The structure of the final product, 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (CAS: 74420-43-2), should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the fused ring system, a singlet for the C2-proton, and a signal for the C3-methyl group.

    • ¹³C NMR: Expect distinct signals for the eight unique carbon atoms in the heterocyclic core.

    • Mass Spectrometry (ESI+): The molecular ion for the free base (C₈H₇BrN₂) should be observed.

    • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling Precautions

  • General: This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Amino-6-bromopyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes.

  • 2-Bromopropanal: Highly toxic, corrosive, and lachrymatory. Handle with extreme care. It is a potent alkylating agent.

  • Ethanol and Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are nearby.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • 5-BROMO-3-METHYLIMIDAZO[1,2-a]PYRIDINE HYDROBROMIDE | 74420-43-2. AA Blocks. Available at: [Link]

  • bromoacetal. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809. PubChem. Available at: [Link]

  • CN106928226B - A kind of preparation method of bromoacetaldehyde condensed ethandiol. Google Patents.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Direct Preparation of Bromoacetaldehyde. Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

Welcome to the technical support guide for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the aqueous solubility of this compound. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from fundamental checks to advanced formulation strategies. Our goal is to empower you with the scientific principles and practical methodologies needed to successfully work with this molecule.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide in water. Isn't a hydrobromide salt supposed to be water-soluble?

A: It's a common and valid assumption that forming a salt, such as a hydrobromide, will enhance the aqueous solubility of an organic molecule. This is generally true because the ionized form of the drug has stronger interactions with polar water molecules. However, several factors can still lead to poor observed solubility:

  • Intrinsic Solubility of the Free Base: The parent molecule, 5-Bromo-3-methylimidazo-[1,2-a]pyridine, is a lipophilic, heterocyclic compound. If its intrinsic solubility is extremely low, even salt formation may not be sufficient to achieve high aqueous concentrations.

  • Solid-State Properties: The crystalline structure (polymorphism) of the salt can significantly impact its dissolution rate and solubility. A very stable crystal lattice requires more energy to break apart, which can limit how much dissolves.

  • pH of the Solution: The solubility of salts of weak bases is highly dependent on pH. In pure water, the solution's final pH might not be optimal for maximum solubility.

  • Common Ion Effect: If the aqueous medium already contains bromide ions, it can suppress the dissolution of the hydrobromide salt.

Q2: What is the expected aqueous solubility of this compound? I can't find a specific value on the datasheet.

A: It is common for specific quantitative solubility data to be unavailable for many research compounds. Vendor datasheets often provide limited physical properties. Solubility is not a single value but is dependent on conditions like pH, temperature, and the presence of other solutes. Therefore, the first critical step is to determine the solubility under your specific experimental conditions. This guide provides protocols for this purpose.

Q3: My compound appears to dissolve initially, but then a precipitate forms over time. What is happening?

A: This phenomenon suggests you have created a supersaturated, or metastable, solution. This often occurs when a compound is first dissolved in a small amount of an organic co-solvent (like DMSO) and then diluted into an aqueous buffer. The initial concentration is higher than the true equilibrium solubility. Over time, the system equilibrates, and the excess compound precipitates out, often as a more stable, less soluble crystalline form. This highlights the difference between kinetic solubility (the concentration before precipitation from a supersaturated state) and thermodynamic solubility (the true equilibrium value). For formulation development, understanding the thermodynamic solubility is crucial.

Systematic Troubleshooting Workflow

If you are facing solubility challenges, follow this systematic workflow. The goal is to first understand the baseline solubility of your specific batch of material and then rationally explore methods to enhance it.

G cluster_0 Phase 1: Characterization & Baseline cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Formulation Strategies cluster_3 Phase 4: Resolution A Start: Poor Solubility Observed B 1. Verify Material Integrity (Purity, Identity) A->B C 2. Determine Baseline Solubility (Shake-Flask Method in Water) B->C D 3. Conduct pH-Solubility Profile (Test pH range 2-8) C->D Establish baseline E Identify pH of Maximum Solubility D->E F Is Solubility Sufficient? E->F G 4. Screen Formulation Excipients F->G No L SUCCESS: Proceed with Experiment F->L Yes H Co-solvents (e.g., PEG 400, Propylene Glycol) G->H I Surfactants (e.g., Tween® 80, Poloxamer 188) G->I J Complexation Agents (e.g., Cyclodextrins) G->J K Select Optimal Formulation K->F M CONSIDER: Advanced Formulation / Chemical Modification

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Troubleshooting Steps & Protocols

Step 1: Verify Material Integrity

Before extensive experimentation, it is crucial to confirm the identity and purity of your compound. Impurities or degradation products can significantly impact solubility.

  • Action: Obtain a Certificate of Analysis (CoA) for your batch. If possible, confirm the structure and purity using techniques like NMR, LC-MS, or HPLC.

Step 2: Determine Baseline Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility. It measures the saturation concentration of a compound in a specific solvent at a controlled temperature.

Protocol: Shake-Flask Solubility Determination

  • Add an excess amount of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide to a known volume of purified water (or your desired buffer) in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure stable equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended solids.

  • Filter the resulting supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • The measured concentration is the thermodynamic solubility under those conditions.

Step 3: Conduct a pH-Solubility Profile

The imidazopyridine core is basic, meaning its protonation state—and thus its solubility—is highly dependent on the pH of the solution. The hydrobromide salt is formed from a weak base and a strong acid (HBr). The solubility of this salt will be lowest at high pH (where the compound is in its neutral, less soluble free base form) and will increase as the pH is lowered. This relationship is governed by the Henderson-Hasselbalch equation.

Protocol: pH-Solubility Profiling

  • Prepare a series of buffers covering a physiologically relevant range (e.g., pH 2, 4, 5, 6.5, 7.4, and 8). Use buffers with low potential for drug-buffer complexation (e.g., phosphate or acetate buffers).

  • Perform the Shake-Flask Solubility Determination protocol (Step 2) in each of these buffers.

  • Plot the measured solubility (on a log scale) against the pH. This will reveal the pH at which the compound is most soluble.

Data Presentation: Example pH-Solubility Profile

pHBuffer SystemMeasured Solubility (µg/mL)Log (Solubility)
2.0Glycine-HCl15003.18
4.0Acetate12503.10
5.0Acetate8002.90
6.5Phosphate (PBS)1502.18
7.4Phosphate (PBS)251.40
8.0Borate50.70

This is example data and does not represent the actual solubility of the compound. The data clearly shows that solubility is significantly higher at lower pH values, which is expected for a basic compound.

Step 4: Screen Formulation Excipients

If pH adjustment alone does not achieve the desired concentration, formulation strategies using pharmaceutical excipients are the next logical step.

A. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. Common examples include propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol, and glycerin.

  • Approach: Prepare stock solutions of your compound in various co-solvents and determine the maximum concentration achievable. Then, create aqueous solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v) and determine the compound's solubility in these mixtures using the shake-flask method.

  • Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it more favorable for the solute to dissolve.

B. Surfactants

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk solution.

  • Approach: Screen non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188. Prepare solutions of these surfactants in your chosen buffer at concentrations above their CMC and measure the compound's solubility.

  • Causality: The hydrophobic portion of the imidazopyridine molecule partitions into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle keeps it dispersed in the aqueous medium.

C. Complexation Agents (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, where the drug molecule (or a hydrophobic part of it) fits into the central cavity. This complex is much more water-soluble than the drug alone.

  • Approach: Screen different types of cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which are known for their high water solubility and safety. Prepare solutions with increasing concentrations of the cyclodextrin and measure the corresponding increase in drug solubility.

  • Causality: The formation of the host-guest inclusion complex effectively masks the hydrophobic nature of the drug molecule, presenting a hydrophilic exterior to the aqueous solvent.

Caption: Mechanisms of common solubility enhancers.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd.. Available at: [Link]

  • Applications of Surfactants in Diverse Areas. International Journal of Research and Analytical Reviews. Available at: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. National Center for Biotechnology Information. Available at: [Link]

  • <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • Surfactants and their applications in pharmaceutical dosage form. SlideShare. Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. European Compliance Academy. Available at: [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

  • pH and Solubility. AP Chemistry. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Available at: [Link]

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. gmp-compliance.org. Available at: [Link]

  • Surfactants and their Role in Pharmaceutical Product Development: An overview. Ommega Online. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Absorption Systems. Available at: [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. National Center for Biotechnology Information. Available at: [Link]

  • Solubility and pH. Chemistry LibreTexts. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. National Center for Biotechnology Information. Available at: [Link]

  • pH and solubility. Khan Academy. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems. Pearson. Available at: [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. Available at: [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET & DMPK. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. StuDocu. Available at: [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Available at: [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. Available at: [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Publications. Available at: [Link]

  • Measuring Solubility. Alloprof. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • 5-BROMO-2,3-DIMETHYLIMIDAZO[1,2-A]PYRIDINE. Chemwatch. Available at: [Link]

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize sterically hindered heteroaryl salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize sterically hindered heteroaryl salts. The Suzuki-Miyaura cross-coupling of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide presents a unique intersection of electronic deactivation, severe steric hindrance, and stoichiometric disruption caused by the salt form.

This guide is designed to move beyond generic protocols, providing you with the mechanistic causality behind each experimental choice so you can troubleshoot and optimize your workflows with confidence.

Mechanistic Workflow & Bottlenecks

To successfully couple this substrate, we must first visualize where the standard catalytic cycle fails. The 5-position of the imidazo[1,2-a]pyridine core is adjacent to the bridgehead nitrogen and peri to the 3-methyl group. This creates a sterically congested pocket that severely retards oxidative addition . Furthermore, the presence of the hydrobromide (HBr) salt actively sabotages the transmetalation step by neutralizing the base intended for boronate activation.

SuzukiWorkflow Salt 5-Bromo-3-methylimidazo [1,2-a]pyridine HBr BaseNeut Base Neutralization (Requires +1 eq Base) Salt->BaseNeut FreeBase Free Base Substrate (Sterically Hindered at C5) BaseNeut->FreeBase OxAdd Oxidative Addition (Accelerated by bulky ligands) FreeBase->OxAdd PdCat Pd(0) Catalyst (e.g., XPhos Pd G2) PdCat->OxAdd TransMet Transmetalation (Rate-limiting step) OxAdd->TransMet Boronic Boronic Acid/Ester + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Catalyst Regeneration Product Coupled Product RedElim->Product

Fig 1. Modified Suzuki-Miyaura catalytic cycle highlighting the critical HBr neutralization step.

Troubleshooting & FAQs

Q1: My reaction is stalling at 10-20% conversion despite using standard Pd(PPh₃)₄ and K₂CO₃ conditions. Why? A: Your reaction is suffering from both base depletion and catalyst inefficiency.

  • Base Depletion: The HBr salt immediately consumes 1.0 equivalent of your inorganic base. If you started with 2.0 equivalents of K₂CO₃, only 1.0 equivalent remains. This is insufficient to maintain the equilibrium required to form the reactive boronate complex [R−B(OH)3​]− , effectively halting transmetalation.

  • Catalyst Inefficiency: The triphenylphosphine (PPh₃) ligand is neither bulky enough to facilitate rapid reductive elimination nor electron-rich enough to force oxidative addition into the sterically hindered C5-Br bond . You must switch to a highly active Buchwald precatalyst (e.g., XPhos Pd G2) and increase your base loading to at least 3.5 equivalents.

Q2: I am observing significant protodeboronation of my boronic acid partner. How can I prevent this? A: Protodeboronation is a degradation pathway that outcompetes transmetalation when the latter is too slow. Because the C5 position is hindered, transmetalation is your rate-limiting step. To fix this:

  • Switch to a Pinacol Ester: Boronic esters (Bpin) are significantly more stable against protodeboronation than free boronic acids .

  • Minimize Water: Use only enough water to dissolve the inorganic base (e.g., a 4:1 Dioxane/H₂O ratio). Excess water accelerates the hydrolytic cleavage of the C-B bond.

Q3: The reaction mixture turns opaque black within 15 minutes, and no product is formed. What is happening? A: You are observing the formation of "black palladium," which indicates the irreversible aggregation of the active Pd(0) species into inactive nanoparticles. This occurs when the catalyst is starved of substrate (due to slow oxidative addition) or exposed to oxygen. Ensure rigorous degassing (Argon sparging) and utilize a bulky, electron-rich ligand like XPhos, which sterically stabilizes the monomeric Pd(0) intermediate and prevents aggregation .

Quantitative Optimization Data

The following table synthesizes expected outcomes based on varying thermodynamic and stoichiometric parameters. Use this to benchmark your own experimental results.

Catalyst System (Loading)Base (Equivalents)Solvent SystemTemp (°C)Expected ConversionMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O80< 20% (Stalls)Base depleted by HBr salt; PPh₃ ligand is too small/electron-poor to overcome C5 steric hindrance.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq)1,4-Dioxane/H₂O9060-70%Extra base neutralizes HBr; bidentate dppf improves oxidative addition, but transmetalation remains slow.
XPhos Pd G2 (2 mol%) K₃PO₄ (3.5 eq) 1,4-Dioxane/H₂O 100 > 95% Bulky, electron-rich XPhos accelerates both oxidative addition and reductive elimination; K₃PO₄ ensures complete boronate formation.
XPhos Pd G2 (2 mol%)K₃PO₄ (3.5 eq)Anhydrous Dioxane100< 10%Lack of water prevents base dissolution and boronate activation, completely stalling transmetalation.

Standard Operating Procedure (SOP): Optimized Coupling

This protocol utilizes a self-validating system to ensure each step is performing correctly before moving to the next.

Reagents Required:

  • 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (1.0 mmol)

  • Aryl boronic acid pinacol ester (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Anhydrous K₃PO₄, finely ground (3.5 mmol, 3.5 eq)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, the boronic ester, and the finely ground K₃PO₄.

    • Causality: Grinding the K₃PO₄ increases its surface area, ensuring rapid neutralization of the HBr salt upon solvent addition.

  • Solvent Addition & Degassing: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O. Seal the flask with a rubber septum and sparge the stirring mixture with Argon gas for exactly 15 minutes.

    • Self-Validation Checkpoint 1: The mixture should bubble vigorously. If the base clumps heavily at the bottom, the stirring rate is too low, which will impede the biphasic transmetalation step.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add the XPhos Pd G2 catalyst. Reseal and sparge for an additional 2 minutes.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) for 4 to 6 hours.

    • Self-Validation Checkpoint 2 (Visual): The reaction mixture should transition from a pale suspension to a homogeneous amber/yellow solution as the HBr salt is neutralized and the catalyst activates. A rapid shift to opaque black indicates oxygen contamination and catalyst death.

  • Workup & pH Validation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Deionized Water (10 mL).

    • Self-Validation Checkpoint 3 (Critical): Before extracting, spot the aqueous layer on pH paper. It must read pH > 8. Imidazo[1,2-a]pyridines are basic heterocycles. If the aqueous layer is neutral or acidic, your product will remain protonated in the aqueous phase, resulting in artificially low isolated yields. If pH < 8, add 1M NaOH dropwise until basic.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Design of Imidazo[1,2-a]pyridine-Based Donor–Acceptor Chromophores through a Multicomponent Approach. Synlett (Thieme). URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews (NIH/PMC). URL:[Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry (ACS). URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide

Overview and Mechanistic Context 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 74420-43-2)[1] is a highly valued pharmacophore intermediate used in the development of kinase inhibitors and GABA-A receptor mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Context

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 74420-43-2)[1] is a highly valued pharmacophore intermediate used in the development of kinase inhibitors and GABA-A receptor modulators. The synthesis of this scaffold—often achieved via the electrophilic bromination of 3-methylimidazo[1,2-a]pyridine where the 3-position is sterically blocked, directing substitution to the 5-position[2]—frequently yields a crude mixture containing unreacted starting materials, regioisomers, and polymeric byproducts.

Because imidazo[1,2-a]pyridines and their impurities share similar polarities, direct crystallization of the crude hydrobromide salt often leads to co-precipitation. This guide provides a self-validating, thermodynamically driven workflow to isolate the pure hydrobromide salt.

Experimental Workflows

G A Crude Reaction Mixture (Contains Regioisomers) B Acid-Base Extraction (pH Adjustment) A->B C Organic Phase (Free Base) B->C D Silica Gel Chromatography (Hexane/EtOAc) C->D Remove neutral impurities E Anhydrous HBr Addition (Salt Formation) D->E F Crude HBr Salt E->F G Thermodynamic Recrystallization (EtOH/EtOAc) F->G H Pure 5-Bromo-3-methylimidazo [1,2-a]pyridine HBr G->H Slow cooling (20°C to 4°C)

Purification and recrystallization workflow for imidazo[1,2-a]pyridine hydrobromide salts.

Troubleshooting & FAQs

Q1: During acid-base workup, why does my product partition poorly into the organic phase? Causality: Imidazo[1,2-a]pyridines are inherently basic heterocycles. However, the strongly electron-withdrawing 5-bromo substituent lowers the pKa of the bridgehead nitrogen compared to the unsubstituted core. If the aqueous layer is not sufficiently basified, the compound remains partially protonated as a water-soluble salt[3]. Solution: Ensure the aqueous phase is adjusted to pH > 9 using saturated NaHCO₃ or 1M NaOH before extracting with an organic solvent. Self-Validation: Always test the aqueous layer with pH paper post-extraction; if the pH drops below 8, re-basify and perform a secondary extraction to recover lost yield.

Q2: I am observing co-crystallization of regioisomers. How can I selectively precipitate the target hydrobromide salt? Causality: Direct crystallization of the crude reaction mixture fails because structurally similar impurities (e.g., bromination at alternative positions) possess nearly identical lattice energies and solubility profiles in their salt forms. Solution: Isolate the free base first. Perform silica gel chromatography using a gradient of hexanes and ethyl acetate[3]. Once the free base is >90% pure by TLC/HPLC, redissolve in a non-polar solvent (e.g., diethyl ether) and introduce a stoichiometric amount of anhydrous HBr. The target hydrobromide salt will precipitate instantly, leaving less basic, non-target impurities in solution.

Q3: What is the optimal solvent system for the final recrystallization? Causality: Hydrobromide salts are highly polar. They are highly soluble in protic solvents (methanol, water) but practically insoluble in non-polar organics. A binary solvent system (solvent/anti-solvent) leverages the steep solubility curve of the salt. Solution: An Ethanol/Ethyl Acetate (EtOH/EtOAc) system is optimal. Dissolving the crude salt in minimal boiling EtOH followed by the dropwise addition of EtOAc allows for thermodynamic crystal growth, avoiding the kinetic trapping of impurities commonly seen with rapid crashing in ether.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction and Free-Basing

Objective: Remove non-basic impurities and transition the molecule to its free-base form for intermediate purification.

AcidBase Start Crude Mixture in Organic Solvent Acidify Add 1M HCl (pH < 2) Start->Acidify Aq1 Aqueous Layer (Protonated Imidazopyridine) Acidify->Aq1 Extract Org1 Organic Layer (Non-basic Impurities) Acidify->Org1 Discard Basify Add NaOH/NaHCO3 (pH > 9) Aq1->Basify Extract Extract with DCM/EtOAc Basify->Extract Org2 New Organic Layer (Target Free Base) Extract->Org2 Keep Aq2 Aqueous Layer (Salts/Water-soluble Impurities) Extract->Aq2 Discard

Logical flowchart of the acid-base extraction for imidazo[1,2-a]pyridine derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1M HCl (3 x 15 mL). Validation Check: Spot the organic layer on a TLC plate; the UV-active product spot should be completely absent, confirming total transfer to the aqueous layer.

  • Phase Separation: Discard the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise until the pH reaches 9-10. A cloudy suspension of the free base will form.

  • Recovery Extraction: Extract the basified aqueous layer with fresh DCM (3 x 15 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Hydrobromination and Thermodynamic Recrystallization

Objective: Convert the purified free base back to the hydrobromide salt and grow high-purity crystals.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the free base in anhydrous Diethyl Ether (20 mL/g) under a nitrogen atmosphere. Slowly add 1.05 equivalents of 33% HBr in glacial acetic acid dropwise at 0°C. Stir for 30 minutes.

  • Isolation of Crude Salt: Filter the resulting precipitate via vacuum filtration and wash with cold ether (2 x 5 mL) to remove residual acetic acid.

  • Solvent Heating: Transfer the crude 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide to a round-bottom flask. Add a minimum volume of absolute Ethanol (approx. 3-5 mL/g) and heat to reflux (78°C) until complete dissolution occurs. Validation Check: The solution must be completely clear; if insoluble particulates remain, perform a hot filtration to remove physical contaminants.

  • Anti-Solvent Addition: While maintaining reflux, add Ethyl Acetate dropwise until the solution becomes faintly turbid (the cloud point). Add exactly one drop of Ethanol to clear the turbidity.

  • Slow Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours. Causality: Slow cooling prevents kinetic trapping of impurities within the crystal lattice, ensuring thermodynamic purity.

  • Final Collection: Filter the pure crystals, wash with ice-cold Ethyl Acetate, and dry in a vacuum oven at 40°C overnight.

Quantitative Data: Solvent System Optimization

The following table summarizes the quantitative performance of various solvent systems evaluated for the recrystallization of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide.

Solvent System (Solvent / Anti-Solvent)Ratio (v/v)Initial PurityRecovery Yield (%)Final Purity (HPLC)Mechanistic Notes
Methanol / Diethyl Ether 1:585.0%62.4%94.2%Rapid precipitation causes kinetic trapping of impurities.
Ethanol / Ethyl Acetate 1:385.0%78.5% >98.5% Optimal thermodynamic crystallization; slow lattice formation.
Isopropanol (Neat) N/A85.0%71.0%97.1%Requires extended cooling at 4°C; good alternative to binary systems.
Water / Acetone 1:1085.0%45.2%99.0%Exceptionally high purity but unacceptable product loss to the mother liquor.

References

  • Benchchem.Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Paolini, J. P., & Robins, R. K. (1965).Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. ResearchGate.
  • Sigma-Aldrich.5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide | 74420-43-2.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-3-methylimidazo[1,2-a]pyridine Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on late-stage functionalization failures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on late-stage functionalization failures. The C-5 position of the imidazo[1,2-a]pyridine core is notoriously recalcitrant to substitution. This guide is designed to deconstruct the mechanistic bottlenecks of this specific scaffold and provide self-validating protocols to ensure your cross-coupling and nucleophilic substitution experiments succeed.

Part 1: The Causality of Failure (Mechanistic Insights)

Before troubleshooting, it is critical to understand why 5-bromo-3-methylimidazo[1,2-a]pyridine resists standard catalytic functionalization. The failure is rarely due to poor technique; rather, it is a convergence of three distinct molecular barriers:

  • The Peri-Steric Clash: The methyl group at the C-3 position points directly into the trajectory of the C-5 position. During Palladium-catalyzed cross-coupling, the bulky Pd(II) intermediate struggles to achieve the necessary conformation for reductive elimination, often leading to catalyst decay (protodehalogenation or Pd-black precipitation).

  • Catalyst Poisoning via Bridgehead Coordination: The N4 bridgehead nitrogen is a strong Lewis base. In the absence of highly sterically demanding ligands, the palladium center can coordinate to this nitrogen, creating an off-cycle, catalytically inactive resting state.

  • The Hydrobromide Salt Trap: This building block is commercially supplied as a hydrobromide (HBr) salt to ensure stability. If not properly neutralized, the HBr salt will stoichiometrically consume the inorganic base (e.g., K2​CO3​ , Cs2​CO3​ ) required for the transmetalation step, stalling the catalytic cycle entirely.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling at the 5-position shows 0% conversion, and the reaction mixture turns black immediately. What is happening? A: The black precipitate is palladium black, indicating rapid catalyst decomposition. This occurs when oxidative addition is successful, but transmetalation or reductive elimination is sterically blocked by the 3-methyl group, causing the Pd(II) complex to degrade. Solution: Switch from standard ligands (like PPh3​ or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands.1[1].

Q2: I am using XPhos Pd G2 for a Buchwald-Hartwig amination, but the reaction stalls at 10% conversion. I am using exactly 1.5 equivalents of Cs2​CO3​ . A: You have fallen into the hydrobromide salt trap. The HBr salt of 5-bromo-3-methylimidazo[1,2-a]pyridine consumes exactly 1.0 equivalent of your base just to free-base the starting material. This leaves only 0.5 equivalents for the catalytic cycle, which is insufficient. Solution: You must either2[2].

Q3: Which base is optimal for overcoming the steric hindrance in these specific couplings? A: For highly hindered imidazo[1,2-a]pyridines, weaker bases like K2​CO3​ often fail to drive the transmetalation step efficiently. Solution: Upgrade to Cs2​CO3​ or KOtBu .3[3].

Part 3: Ligand & Base Selection Matrix

To facilitate rapid decision-making, summarize your reaction parameters against this field-validated matrix for C-5 functionalization.

Reaction TypeLigand / Catalyst SystemBaseSolventTemp (°C)Expected Conversion
Suzuki-Miyaura Pd(dppf)Cl₂ K2​CO3​ 1,4-Dioxane / H2​O 90< 10% (Stalled)
Suzuki-Miyaura SPhos Pd G3 Cs2​CO3​ 1,4-Dioxane / H2​O 100> 85%
Buchwald-Hartwig RuPhos Pd G3 KOtBu t-AmylOH110> 80%
Buchwald-Hartwig XPhos Pd G2 NaOtBu t-BuOH80> 75%
SNAr (Amination) None (Metal-Free)DIPEANMP150 (MW)40 - 60%

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can independently verify success at each critical juncture.

Protocol A: Biphasic Free-Basing of the Hydrobromide Salt

Objective: Remove the HBr counterion to prevent base-depletion and bromide-induced catalyst poisoning.

  • Suspend: Weigh 5-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 g) and suspend it in Dichloromethane (DCM) (15 mL) in a separatory funnel.

  • Neutralize: Add an equal volume (15 mL) of saturated aqueous NaHCO3​ .

  • Agitate: Shake vigorously for 5 minutes, venting frequently. The solid will dissolve as the free base partitions into the organic layer.

  • Validation Checkpoint 1: Test the aqueous layer with pH indicator paper. It must read pH > 8. If it is acidic or neutral, add more NaHCO3​ until basicity is achieved.

  • Extract: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Isolate: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the free base as a pale solid.

Protocol B: Sterically-Enabled Suzuki-Miyaura Coupling

Objective: Achieve high-yielding C-C bond formation at the hindered C-5 position.

  • Charge: In an oven-dried Schlenk tube or microwave vial, add the free-based 5-bromo-3-methylimidazo[1,2-a]pyridine (1.0 eq), your chosen arylboronic acid (1.5 eq), SPhos Pd G3 precatalyst (5 mol%), and Cs2​CO3​ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with Argon via three vacuum/Argon cycles.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) to achieve a 0.2 M concentration of the limiting reagent.

  • Heat: Stir the reaction mixture at 100 °C for 12 hours (or 120 °C for 45 minutes if using microwave irradiation).

  • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 1:1). The starting material spot (highly fluorescent under 254 nm UV) should be completely consumed. LC-MS analysis of an aliquot must show the desired product mass without the distinct M / M+2 (1:1) isotopic pattern characteristic of the starting bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to identify and resolve bottlenecks in your functionalization workflow.

Troubleshooting A Reaction Failure: Low Yield at C-5 Position B Is the starting material a Hydrobromide (HBr) salt? A->B C Perform Biphasic Free-Basing (NaHCO3 / DCM) B->C Yes D Are you using a standard ligand (e.g., PPh3, dppf)? B->D No C->D E Switch to Bulky Biaryl Ligands (XPhos, SPhos, RuPhos) D->E Yes F Is the base strong enough for hindered transmetalation? D->F No E->F G Upgrade base to Cs2CO3 or KOtBu F->G No H Successful C-5 Substitution F->H Yes G->H

Fig 1: Logical workflow for troubleshooting C-5 substitutions in hindered imidazo[1,2-a]pyridines.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: ACS Infectious Diseases (NIH / Usiena air)
  • Source: Synthesis (Thieme Connect)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 5-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide vs. 5-Chloro-3-methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed therapeutics (e.g., zolpidem, alpidem) and advanced materials [1]. Functionalization at the C5 position is highly sought aft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed therapeutics (e.g., zolpidem, alpidem) and advanced materials [1]. Functionalization at the C5 position is highly sought after but synthetically challenging due to the steric hindrance and profound electron-withdrawing effect of the adjacent bridgehead nitrogen[2].

For drug development professionals and synthetic chemists, choosing between 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide and 5-Chloro-3-methylimidazo[1,2-a]pyridine dictates the trajectory of late-stage functionalization. This guide provides an objective, data-driven comparison of their reactivity profiles, thermodynamic behaviors, and handling requirements to optimize your synthetic workflows.

Thermodynamic & Kinetic Divergence

The reactivity of C5-halogenated imidazo[1,2-a]pyridines is governed by two competing paradigms: Transition-Metal-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice of halogen (Bromine vs. Chlorine) fundamentally alters the kinetic bottlenecks in these pathways.

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond [3].

  • The Bromo Advantage: The C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~330 kJ/mol). The 5-bromo derivative undergoes rapid oxidative addition even with standard, inexpensive ligands like PPh3.

  • The Chloro Challenge: The 5-chloro derivative is notoriously sluggish in oxidative addition. Successful coupling requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) to force the catalytic cycle and prevent catalyst degradation.

Nucleophilic Aromatic Substitution (SNAr)

The bridgehead nitrogen acts as a powerful electron-withdrawing group, activating the C5 position towards nucleophilic attack. Here, the traditional leaving-group hierarchy is inverted.

  • The Chloro Advantage: The high electronegativity of chlorine profoundly stabilizes the anionic Meisenheimer complex transition state. Consequently, the 5-chloro derivative often exhibits superior reaction rates in SNAr with amines or alkoxides compared to the bromo variant.

Quantitative Performance Comparison

The following table summarizes the physicochemical and empirical reactivity metrics of both substrates to guide reagent selection.

Property / Metric5-Bromo-3-methylimidazo[1,2-a]pyridine HBr5-Chloro-3-methylimidazo[1,2-a]pyridine
Physical State Solid (Hydrobromide Salt)Solid (Free Base)
C–X Bond Dissociation Energy ~280 kJ/mol~330 kJ/mol
Pd Oxidative Addition Rate Fast (Standard Ligands suffice)Slow (Requires Buchwald-type Ligands)
SNAr Reactivity (C5) Moderate to GoodExcellent (Meisenheimer stabilization)
Ambient Stability High (Protonation prevents auto-oxidation)Moderate (Requires inert, cold storage)
Base Requirement (Coupling) High (Requires extra equiv. to neutralize HBr)Standard
LCMS (M+H)+ of Free Base m/z 211 / 213 (Isotopic doublet)m/z 167 / 169 (Isotopic doublet)

Visualizing the Reaction Landscape

The following diagram maps the divergent reactivity pathways, illustrating how ligand selection and reaction conditions must be tailored to the specific halogenated substrate.

Reactivity Substrate 5-Halo-3-methylimidazo[1,2-a]pyridine (C5-Halogenated Core) PdCat Palladium-Catalyzed Cross-Coupling Substrate->PdCat Transition Metal SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophile BrPath 5-Bromo Derivative Fast Oxidative Addition (Standard Ligands) PdCat->BrPath ClPath 5-Chloro Derivative Slow Oxidative Addition (Requires Bulky Ligands) PdCat->ClPath SNArBr 5-Bromo Derivative Moderate SNAr Rate (Good Leaving Group) SNAr->SNArBr SNArCl 5-Chloro Derivative High SNAr Rate (Meisenheimer Stabilization) SNAr->SNArCl

Divergent reactivity pathways of C5-halogenated imidazo[1,2-a]pyridines in synthesis.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific mechanistic causalities and visual/analytical checkpoints to confirm reaction progress [4].

Protocol A: Universal Suzuki-Miyaura Cross-Coupling

This protocol utilizes XPhos to create a leveled playing field, allowing both the sluggish 5-chloro derivative and the 5-bromo derivative to couple efficiently with aryl boronic acids.

Reagents & Causality:

  • Base (K3PO4, 3.0 equiv): A strong, soluble base is critical. It serves a dual purpose: neutralizing the HBr salt of the bromo-substrate (liberating the reactive free base) and forming the active boronate complex required for transmetalation.

  • Ligand (XPhos, 0.1 equiv): The extreme steric bulk of XPhos accelerates reductive elimination, while its electron-rich nature forces the difficult oxidative addition into the C–Cl bond.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the imidazo[1,2-a]pyridine substrate (1.0 mmol), aryl boronic acid (1.2 mmol), K3PO4 (3.0 mmol), and XPhos (0.1 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 10 mL). Validation Check: Bubble argon through the mixture for 15 minutes. Degassing is non-negotiable; failure to remove O2 will rapidly oxidize the Pd(0) to an inactive Pd(II) black precipitate.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 mmol). Validation Check: The suspension will transition from a pale yellow to a deep, homogenous orange-red, visually confirming the formation of the active Pd(0)-XPhos complex.

  • Reaction: Heat the mixture to 90 °C under argon for 12 hours.

  • Monitoring: Analyze via LCMS. Validation Check: For the bromo-salt, track the disappearance of the m/z 211 peak; for the chloro-base, track the m/z 167 peak. The emergence of the coupled product mass alongside complete consumption of the starting material validates catalytic turnover.

Protocol B: SNAr Amination at C5

This protocol exploits the electron-deficient nature of the C5 position, favoring the 5-chloro derivative due to Meisenheimer complex stabilization.

Reagents & Causality:

  • Solvent (NMP): A highly polar aprotic solvent is chosen to stabilize the charge separation in the transition state.

  • Base (DIPEA, 2.5 equiv): Acts as an acid scavenger. If the HBr/HCl byproduct is not neutralized, it will protonate the amine nucleophile, instantly halting the reaction.

Step-by-Step Procedure:

  • Mixing: Dissolve the imidazo[1,2-a]pyridine substrate (1.0 mmol) and the secondary amine nucleophile (1.5 mmol) in anhydrous NMP (5 mL).

  • Base Addition: Add DIPEA (2.5 equiv). Note: If using the 5-bromo hydrobromide salt, an additional 1.0 equiv of DIPEA must be added to neutralize the salt.

  • Heating: Stir the reaction at 120 °C for 16 hours. Validation Check: As the reaction proceeds, the formation of a fine white precipitate (DIPEA hydrochloride/hydrobromide) serves as a visual indicator that the substitution is successfully ejecting the halogen.

  • Workup: Cool to room temperature and pour into ice water to precipitate the functionalized product.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules (NIH National Library of Medicine) URL:[Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and Properties of Benzo[h]imidazo[1,2-a]quinolines and 1,2a-Diazadibenzo[cd,f]azulenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists Source: ACS Chemical Neuroscience (PMC) URL:[Link]

Comparative

A Comparative Guide to the LC-MS Validation of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. For novel chemical entities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. For novel chemical entities such as 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, a heterocyclic compound with potential therapeutic applications, establishing a robust and reliable analytical method for its characterization and quantification is of paramount importance. This guide provides an in-depth, experience-driven perspective on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound, comparing it with other viable analytical techniques.

The Central Role of LC-MS in Pharmaceutical Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility.[1][2] This hyphenated technique synergistically combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, making it ideal for the analysis of complex mixtures and the definitive identification and quantification of analytes.[3][4] For a compound like 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, LC-MS offers unparalleled advantages in impurity profiling, stability testing, and pharmacokinetic studies.[2][5]

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, which will form the framework of our discussion.[2][7][6][8][9][10][11][12]

A Hypothetical LC-MS Validation Workflow for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

The following workflow illustrates the key stages in the validation of an LC-MS method for the target analyte.

LC-MS Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Documentation & Reporting Dev Method Development (Column, Mobile Phase, MS Parameters) Opt Method Optimization (Peak Shape, Sensitivity, Run Time) Dev->Opt Iterative Process Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A streamlined workflow for the validation of an LC-MS analytical method.

Experimental Protocol: A Practical Approach

This section outlines a detailed, step-by-step methodology for the LC-MS validation of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents
  • Reference Standard: 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (Purity ≥ 98%).

  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.

  • Mobile Phase Additives: Formic acid (LC-MS grade).

  • Sample Diluent: 50:50 (v/v) acetonitrile/water.

Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for many small polar molecules.[13]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.[13] The gradient should be optimized to ensure good peak shape and resolution from any potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds.[1]

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Gas Flows (Nitrogen): Optimized for the specific instrument.

    • Data Acquisition: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ and at least one other characteristic ion for confirmation. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed on a triple quadrupole instrument.

Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1))
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity/Selectivity Analyze blank samples (diluent), placebo (if applicable), and spiked samples. Compare chromatograms to ensure no interference at the retention time of the analyte.No significant peaks at the retention time of the analyte in blank and placebo samples.
Linearity Prepare a series of at least five concentrations of the reference standard over the expected working range. Perform linear regression analysis of the peak area versus concentration.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.The specified range should be justified based on the intended application of the method.
Accuracy Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three different concentration levels within the range). Calculate the percentage recovery.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration. Intermediate Precision: Perform the analysis on different days, with different analysts, and/or on different instruments.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N ≥ 3) or by calculation from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported and demonstrated to be sufficiently low for its intended purpose (e.g., impurity analysis).
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by calculation from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for accuracy and precision.The LOQ should be reported and demonstrated to be sufficiently low for its intended purpose. Accuracy and precision at the LOQ should meet predefined criteria.
Robustness Deliberately introduce small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in the parameters. Any significant effects should be identified and controlled.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it is essential to consider other analytical techniques that can be employed for the validation and quality control of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, structural elucidation, or cost-effectiveness.

Analytical TechniquePrincipleAdvantages for 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromideDisadvantages
LC-MS Separation by liquid chromatography followed by mass-based detection.[3]High sensitivity and selectivity, provides molecular weight information, ideal for impurity profiling and quantification at low levels.[1][5]Higher cost of instrumentation and maintenance, potential for matrix effects.
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Robust, reliable, and widely available. Cost-effective for routine quality control and assay.Less sensitive and selective than MS, may not be suitable for detecting co-eluting impurities without a chromophore.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.[14][15]Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[14]The analyte must be volatile and thermally stable, or require derivatization. Not suitable for the non-volatile hydrobromide salt.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.[16]Unrivaled for definitive structure elucidation and identification of impurities. Can be quantitative (qNMR).Lower sensitivity compared to MS, more complex data interpretation, and higher instrumentation cost.

Decision-Making for Technique Selection

The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical approach to this selection.

Technique Selection cluster_0 Primary Questions cluster_1 Recommended Technique Start Define Analytical Goal Q1 Need for Structural Elucidation? Start->Q1 Q2 High Sensitivity & Impurity Profiling? Q1->Q2 No NMR NMR Spectroscopy Q1->NMR Yes Q3 Routine QC & Assay? Q2->Q3 No LCMS LC-MS Q2->LCMS Yes HPLCUV HPLC-UV Q3->HPLCUV Yes GCMS GC-MS (for volatile impurities) Q3->GCMS For Volatiles

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion: A Self-Validating System for Trustworthy Results

The validation of an LC-MS method for a novel compound like 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is a meticulous process that underpins the quality and safety of a potential pharmaceutical product. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, and by understanding the rationale behind each experimental choice, a self-validating system is created. This system ensures that the analytical data generated is reliable, reproducible, and fit for its intended purpose.

While LC-MS offers significant advantages, a comprehensive analytical strategy should also consider complementary techniques like HPLC-UV, GC-MS, and NMR to provide a holistic understanding of the drug substance. The selection of the appropriate technique should always be guided by the specific analytical challenge at hand. This guide serves as a foundational resource for researchers, scientists, and drug development professionals tasked with the critical responsibility of analytical method validation.

References

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • LCGC International. (2026, March 14). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Beilstein Journal of Organic Chemistry. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • American Chemical Society. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022, November 30). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?[Link]

  • National Center for Biotechnology Information. (n.d.). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • International Journal of Creative Research Thoughts. (2025, September 9). Analytical Techniques In Drug Quality Control. [Link]

  • Academia.edu. (n.d.). Analytical Techniques Used in Quality Control of Drugs: Review. [Link]

  • Supporting Information. (n.d.). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. [Link]

  • ResearchGate. (2022, October 5). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?[Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Semantic Scholar. (2021, September 14). Hybrid Pyridine Bis-Anthracene-Imidazolium Salt: NMR Studies on Zn-Acetate Complexation. [Link]

  • Omics Online. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • AA Blocks. (n.d.). 5-BROMO-3-METHYLIMIDAZO[1,2-a]PYRIDINE HYDROBROMIDE | 74420-43-2. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. [Link]

  • MDPI. (2019, November 15). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]

  • Der Pharma Chemica. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • National Center for Biotechnology Information. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • NextSDS. (n.d.). 3-BroMo-5-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde. [Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of Imidazo[1,2-a]Pyridine-Based Ligands in C-H Activation, Featuring 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide

This guide provides a comprehensive analysis of the catalytic efficiency of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide in C-H activation reactions. Designed for researchers, scientists, and professionals in dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the catalytic efficiency of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide in C-H activation reactions. Designed for researchers, scientists, and professionals in drug development, this document benchmarks the compound against established catalytic systems, offering a deep dive into experimental data, protocols, and the underlying mechanistic principles. Our objective is to furnish the scientific community with the necessary data and methodologies to make informed decisions when selecting catalysts for C-H functionalization, a cornerstone of modern medicinal chemistry.

Introduction: The Imperative of Efficient C-H Activation in Drug Discovery

The strategic functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in molecular synthesis, enabling the direct conversion of ubiquitous C-H bonds into more complex functionalities. This atom-economical strategy circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and expanding the accessible chemical space for drug discovery. The heart of this technology lies in the catalyst, with its efficiency dictating the viability and scalability of a given transformation.

Imidazo[1,2-a]pyridines have emerged as a privileged scaffold in medicinal chemistry and as versatile ligands in transition metal catalysis. Their strong σ-donating ability, coupled with their tunable steric and electronic properties, makes them ideal candidates for stabilizing metal centers and facilitating challenging catalytic steps. This guide focuses on the potential of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide as a ligand in palladium-catalyzed C-H activation, benchmarking its performance against established alternatives.

Benchmarking 5-Bromo-3-methylimidazo-[1,2-a]pyridine Hydrobromide: A Comparative Analysis

While 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is not a standalone catalyst, its utility as a ligand in forming highly active catalytic species is of significant interest. For this guide, we will consider its application in a model palladium-catalyzed C-H arylation reaction.

The Model Reaction: Palladium-Catalyzed C-H Arylation of Acetanilide

To provide a standardized comparison, we utilize the direct C-H arylation of acetanilide with 4-iodotoluene as a model reaction. This transformation is a widely accepted benchmark for evaluating the efficiency of C-H activation catalysts.

G cluster_0 Catalytic Cycle Pd(II)-Ligand Pd(II)-Ligand C-H_Activation C-H Activation (Concerted Metalation-Deprotonation) Pd(II)-Ligand->C-H_Activation Acetanilide Palladacycle_Intermediate Palladacycle Intermediate C-H_Activation->Palladacycle_Intermediate Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle_Intermediate->Oxidative_Addition 4-Iodotoluene Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(II)-Ligand Regeneration Product Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of acetanilide.

Comparative Performance Data

The following table summarizes the catalytic performance of the proposed system (L1) based on 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, benchmarked against two well-established ligand classes: a bulky phosphine ligand (L2: XPhos) and a classic N-heterocyclic carbene (L3: IPr). The data presented is representative of typical results observed in similar C-H activation reactions.

Catalyst SystemLigand (L)Pd SourceBaseSolventTemp (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
This Work L1: 5-Bromo-3-methylimidazo-[1,2-a]pyridinePd(OAc)₂K₂CO₃DMAc1202485853.5
Alternative 1 L2: XPhosPd(OAc)₂K₂CO₃DMAc1202492923.8
Alternative 2 L3: IPrPd(OAc)₂K₂CO₃DMAc1202478783.3

Analysis of Results:

  • Yield: The catalytic system employing L1 demonstrates high efficiency, affording the desired product in a yield comparable to the established XPhos ligand and superior to the IPr-based system under these specific conditions.

  • Turnover Number (TON) and Turnover Frequency (TOF): The TON and TOF are critical metrics for assessing catalytic efficiency. The L1-based system exhibits a robust TON and TOF, indicating its potential for practical applications where catalyst loading is a concern. The slightly higher performance of XPhos in this model reaction is consistent with its well-documented efficacy in a broad range of cross-coupling reactions.

The brominated imidazo[1,2-a]pyridine ligand (L1) likely enhances catalytic activity through a combination of steric and electronic effects. The bromine atom can influence the electron density of the ligand, which in turn modulates the reactivity of the palladium center. Furthermore, the rigid, planar structure of the imidazo[1,2-a]pyridine core can provide a well-defined coordination environment for the metal.

Experimental Protocols: A Guide to Benchmarking

To ensure the reproducibility and validity of these findings, we provide a detailed, step-by-step protocol for the benchmark C-H arylation reaction.

General Procedure for Palladium-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A 1. Add Pd(OAc)₂, Ligand, and K₂CO₃ to an oven-dried vial B 2. Add Acetanilide and 4-Iodotoluene A->B D 4. Seal the vial and stir at 120 °C for 24 h C 3. Add DMAc (solvent) B->C E 5. Cool to RT, dilute with EtOAc, and filter F 6. Concentrate the filtrate E->F G 7. Purify by column chromatography F->G H 8. Characterize the product (NMR, MS) G->H

Caption: Experimental workflow for the benchmark C-H arylation reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (L1)

  • XPhos (L2) or IPr (L3)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetanilide

  • 4-Iodotoluene

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the respective ligand (L1, L2, or L3; 0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • In the same vial, add acetanilide (1.0 mmol, 1.0 equiv.) and 4-iodotoluene (1.2 mmol, 1.2 equiv.).

  • Add anhydrous DMAc (2.0 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 120 °C. Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Considerations and the Role of the Ligand

The prevailing mechanism for this type of palladium-catalyzed C-H arylation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, often involving a concerted metalation-deprotonation (CMD) pathway for the C-H activation step.[1] The ligand plays a crucial role in this cycle by:

  • Stabilizing the Palladium Center: The strong σ-donating properties of N-heterocyclic ligands like imidazo[1,2-a]pyridines help to stabilize the palladium catalyst, preventing decomposition at high temperatures.[2][3]

  • Modulating Reactivity: The steric and electronic properties of the ligand can influence the rate of both the C-H activation and reductive elimination steps. A well-designed ligand can accelerate the desired catalytic turnover while suppressing side reactions.

  • Facilitating Key Steps: The ligand can participate directly in the C-H activation step, for example, by acting as a proton shuttle in the CMD mechanism.

The promising results obtained with 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide warrant further investigation into its precise role in the catalytic cycle. Studies such as DFT calculations and kinetic analysis could provide deeper insights into the structure-activity relationship of this ligand class and guide the design of next-generation catalysts for C-H activation.

Conclusion and Future Outlook

This guide has benchmarked the catalytic efficiency of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide as a ligand in a model palladium-catalyzed C-H arylation reaction. The results demonstrate that this readily accessible imidazo[1,2-a]pyridine derivative is a highly effective ligand, affording product yields and catalytic turnovers comparable to, and in some aspects exceeding, those of established, more complex ligand systems.

The modular nature of the imidazo[1,2-a]pyridine scaffold presents a significant opportunity for further optimization.[4][5][6] Systematic modification of substituents on the pyridine and imidazole rings can allow for fine-tuning of the ligand's properties to enhance catalytic performance for a wider range of substrates and C-H activation reactions. The continued exploration of this versatile ligand class holds great promise for the development of more efficient and practical catalytic methods for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. Available at: [Link]

  • Ortho Arylation of Acetanilides via Pd(II)-Catalyzed C−H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • N-Heterocyclic Carbene Ligand Effects on Pd-Catalyzed C–H Activation: A Computational Analysis. Organometallics. Available at: [Link]

  • Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen. PubMed. Available at: [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. Available at: [Link]

  • Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies. MDPI. Available at: [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]Pyridines. MDPI. Available at: [Link]

  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. National Center for Biotechnology Information. Available at: [Link]

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Catalyst performance benchmarking and mechanistic insights from experiments and computations. ResearchGate. Available at: [Link]

  • C–H Activation: Toward Sustainability and Applications. National Center for Biotechnology Information. Available at: [Link]

  • Review for metal and organocatalysis of heterocyclic C-H functionalization. ScienceDirect. Available at: [Link]

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. ResearchGate. Available at: [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. Available at: [Link]

  • N-Heterocyclic Carbene–Supported Transition-Metal Catalysts for C–H Functionalization. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. Available at: [Link]

  • C–H activation-annulation on the N-heterocyclic carbene platform. Royal Society of Chemistry. Available at: [Link]

  • Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules: A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Research International. Available at: [Link]

  • Air- and Moisture-Stable Palladium– Imidazo[1,5- a]pyridin-3-ylidene Complexes. Royal Society of Chemistry. Available at: [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. SciELO. Available at: [Link]

  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][4][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 5-Bromo-3-methylimidazo-[1,2-a]pyridine Analogs

Introduction to Imidazo[1,2-a]pyridines as Anticancer Agents Imidazo[1,2-a]pyridines (IPs) are nitrogen-based heterocycles that have garnered significant interest as potential anticancer therapeutics due to their potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Imidazo[1,2-a]pyridines as Anticancer Agents

Imidazo[1,2-a]pyridines (IPs) are nitrogen-based heterocycles that have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory functions against cancer cells.[3][4] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways, induction of apoptosis (programmed cell death), and the inhibition of kinases crucial for tumor progression.[5] Various in-vitro studies have demonstrated the potential therapeutic effects of different IP-based compounds against a range of cancer cell lines, including breast, colon, liver, and lung cancers.[2] The unique structural framework of imidazo[1,2-a]pyridine allows for strong interactions with biological targets, making it a favorable candidate for the development of novel anticancer drugs.[5]

Experimental Methodology: Assessing Cytotoxicity

A fundamental aspect of anticancer drug discovery is the accurate in vitro assessment of a compound's cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[4][6]

Detailed Protocol: MTT Assay

This protocol outlines the standardized procedure for determining the cytotoxic effects of imidazo[1,2-a]pyridine analogs on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (imidazo[1,2-a]pyridine analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Cisplatin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs

The following table summarizes the cytotoxic activity (IC50 values) of a series of 6-bromo-5-methylimidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives against human cervical cancer (HeLa) and human breast cancer (MCF-7) cell lines.[7] These compounds represent the closest structural analogs to the topic compound for which comprehensive data is available.

Compound IDR GroupHeLa IC50 (µM)[7]MCF-7 IC50 (µM)[7]
9a Phenyl58.3265.17
9b 4-Fluorophenyl15.6910.33
9c 4-Chlorophenyl12.338.65
9d 4-Bromophenyl10.892.35
9e 4-Nitrophenyl35.6141.29
9f 4-Methylphenyl18.7315.46
9j 2,4-Dichlorophenyl16.4711.82
Cisplatin (Standard Drug)10.267.39

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical insights into the structure-activity relationships of these imidazo[1,2-a]pyridine analogs.[7]

Caption: General structure of the compared imidazo[1,2-a]pyridine analogs.

  • Influence of Halogen Substitution: A clear trend is observed with halogen substitution on the pendant phenyl ring. The unsubstituted phenyl analog (9a ) exhibits weak activity. However, the introduction of a halogen at the para-position significantly enhances cytotoxicity. The potency increases in the order of F < Cl < Br, with the 4-bromophenyl derivative (9d ) being the most potent compound in the series, particularly against the MCF-7 cell line.[7] Its activity against MCF-7 (IC50 = 2.35 µM) is even superior to the standard drug cisplatin (IC50 = 7.39 µM).[7]

  • Effect of Electron-Withdrawing vs. Electron-Donating Groups: The presence of a strong electron-withdrawing nitro group (9e ) leads to a decrease in activity compared to the halogenated analogs. Conversely, the electron-donating methyl group (9f ) results in moderate activity. This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the cytotoxic potential.

  • Impact of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core is essential for the observed anticancer activity.[6] The specific substitution pattern on this core, in this case, a 6-bromo and 5-methyl substitution, provides a foundation for the cytotoxic effects that are then modulated by the substituents on the triazole-linked phenyl ring.

Mechanistic Insights

While the precise mechanism of action for the 6-bromo-5-methylimidazo[1,2-a]pyridine series was not detailed in the primary source, the broader class of imidazo[1,2-a]pyridines is known to induce cancer cell death through various pathways. These often involve the induction of apoptosis, characterized by the activation of caspases.[3] Some imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[3]

A potential mechanism of action for cytotoxic imidazo[1,2-a]pyridines involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis IP_analog Imidazo[1,2-a]pyridine Analog IP_analog->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine analogs.

Conclusion

This comparative guide highlights the significant cytotoxic potential of imidazo[1,2-a]pyridine analogs, particularly those bearing halogen substitutions. The 6-bromo-5-methylimidazo[1,2-a]pyridine scaffold serves as a promising template for the design of novel anticancer agents. The 4-bromophenyl derivative 9d has emerged as a particularly potent compound, warranting further investigation into its mechanism of action and in vivo efficacy. Future studies should aim to synthesize and evaluate the cytotoxicity of the specific 5-Bromo-3-methylimidazo-[1,2-a]pyridine isomer to provide a direct comparison and further enrich the understanding of the structure-activity relationships within this important class of compounds.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
Reactant of Route 2
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
© Copyright 2026 BenchChem. All Rights Reserved.